molecular formula C8H11N3O2 B12957272 Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

カタログ番号: B12957272
分子量: 181.19 g/mol
InChIキー: PAEQNJZEZLYNSO-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a chiral, non-natural amino acid ester that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features a pyrimidine heterocycle attached to the beta-carbon of an alanine derivative, protected as a methyl ester. The molecular formula is C8H11N3O2, and it has a molecular weight of 181.19 g/mol . The specific stereochemistry indicated by the (S) prefix is critical for its application in the synthesis of enantiomerically pure compounds. This amino acid ester is primarily used in pharmaceutical research as a key intermediate for constructing peptidomimetic prodrugs . Similar ester-containing amino acids are strategically employed to enhance the oral bioavailability of parent drugs, particularly antiviral acyclic nucleoside phosphonates, by masking charged phosphonate groups through conjugation . Researchers utilize this compound to introduce a pyrimidine functionality into peptide chains or small molecules, which can be crucial for interactions with biological targets. The pyrimidine ring is a common pharmacophore found in numerous therapeutic agents, making this building block relevant for developing new drug candidates. The methyl ester group also offers a handle for further chemical transformations, such as hydrolysis to the acid or amidation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed to maintain stability. Consult the safety data sheet for detailed hazard information.

特性

分子式

C8H11N3O2

分子量

181.19 g/mol

IUPAC名

methyl (2S)-2-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m0/s1

InChIキー

PAEQNJZEZLYNSO-ZETCQYMHSA-N

異性体SMILES

COC(=O)[C@H](CC1=CN=CN=C1)N

正規SMILES

COC(=O)C(CC1=CN=CN=C1)N

製品の起源

United States
Foundational & Exploratory

Synthesis of enantiopure Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Enantiopure Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Executive Summary & Strategic Context

The incorporation of unnatural heteroarylalanines into peptide sequences and small molecule pharmacophores is a cornerstone of modern drug discovery. The target molecule, Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate , represents a highly valuable, electron-deficient pyrimidine analogue of phenylalanine. Its inclusion in peptidomimetics often enhances metabolic stability, alters isoelectric profiles, and improves binding affinity via unique π -stacking and hydrogen-bonding interactions.

Synthesizing enantiopure pyrimidinyl amino acids presents distinct chemical challenges. The pyrimidine ring is highly electron-deficient, making traditional electrophilic aromatic substitutions impossible. Furthermore, the two basic nitrogen atoms in the pyrimidine ring can strongly coordinate to transition metals, frequently leading to catalyst poisoning during cross-coupling or hydrogenation steps.

To navigate these challenges, this guide details two field-proven, highly stereocontrolled synthetic architectures:

  • The Chiral Pool Approach: Palladium-catalyzed Negishi cross-coupling utilizing Jackson’s Reagent [1].

  • The Asymmetric Catalysis Approach: Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor [2].

Retrosynthetic Architecture & Causality

The decision of which synthetic route to deploy depends heavily on the scale of synthesis, the availability of starting materials, and the tolerance for precious metal catalysts.

  • Route A (Negishi Cross-Coupling): This route relies on the chiral pool, starting from commercially available L-serine. The causality behind this choice is absolute stereochemical fidelity. Because the C–C bond formation occurs at the β -carbon, the α -stereocenter remains completely untouched, bypassing the need for chiral induction.

  • Route B (Asymmetric Hydrogenation): This route constructs the carbon skeleton achirally via a Horner-Wadsworth-Emmons (HWE) olefination, followed by enantioselective reduction. The causality here is scalability; once optimized, asymmetric hydrogenation requires very low catalyst loading and avoids stoichiometric zinc waste.

Retrosynthesis Target Methyl (S)-2-amino-3- (pyrimidin-5-yl)propanoate RouteA Route A: Negishi Cross-Coupling Target->RouteA Retrosynthetic Disconnection RouteB Route B: Asymmetric Hydrogenation Target->RouteB Retrosynthetic Disconnection Jackson Jackson's Reagent (Zincated Iodoalanine) RouteA->Jackson Pyrim 5-Bromopyrimidine RouteA->Pyrim Dehydro Dehydroamino Acid Precursor RouteB->Dehydro Catalyst Rh(I)-DuPhos Catalyst + H2 RouteB->Catalyst

Caption: Retrosynthetic pathways for Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate.

Expert Note on Stereochemical Nomenclature: A classic pitfall in this synthesis is the "phantom" inversion of Cahn-Ingold-Prelog (CIP) priorities. L-Serine is an (S)-amino acid. When converted to Boc- β -iodo-Ala-OMe, the heavy iodine atom outranks the ester group, temporarily shifting the absolute configuration to (R). However, upon coupling with 5-bromopyrimidine, the ester group regains priority over the carbon-linked pyrimidine ring, returning the final product to the (S) configuration. The spatial 3D arrangement remains completely static throughout.

Methodology 1: The Jackson Reagent (Negishi) Protocol

Pioneered by R.F.W. Jackson, the use of zincated β -iodoalanine derivatives allows for the direct coupling of the amino acid side chain with heteroaryl halides [1]. The pyrimidine ring's tendency to poison palladium is mitigated by utilizing an electron-rich, bulky biaryl phosphine ligand (e.g., SPhos), which accelerates reductive elimination before catalyst deactivation can occur [3].

Mechanistic Workflow

CatalyticCycle Pd0 Pd(0) L_n OA Oxidative Addition Pd0->OA 5-Bromopyrimidine TM Trans- metalation OA->TM Jackson's Reagent (R-ZnI) RE Reductive Elimination TM->RE ZnBrI RE->Pd0 Protected Target

Caption: Catalytic cycle of the Negishi cross-coupling utilizing Jackson's Reagent.

Step-by-Step Experimental Protocol

Phase 1: Zinc Activation and Insertion Causality: Commercial zinc dust is passivated by a layer of zinc oxide. Chemical activation using 1,2-dibromoethane and TMSCl is strictly required to expose the highly reactive pure zinc surface necessary for oxidative insertion into the C–I bond.

  • Suspend Zinc dust (3.0 equiv, 30 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Add 1,2-dibromoethane (0.15 equiv, 1.5 mmol). Heat the suspension to 60 °C for 10 minutes, then allow it to cool to room temperature.

  • Add Chlorotrimethylsilane (TMSCl) (0.1 equiv, 1.0 mmol) and stir for 15 minutes.

  • Dissolve Boc- β -iodo-Ala-OMe (1.0 equiv, 10 mmol) in anhydrous DMF (5 mL) and add dropwise to the activated zinc suspension. Stir for 1 hour at room temperature. Complete consumption of the starting material validates the formation of the organozinc reagent.

Phase 2: Negishi Cross-Coupling

  • In a separate, flame-dried Schlenk flask, combine 5-bromopyrimidine (0.8 equiv, 8 mmol), Pd 2​ (dba) 3​ (0.025 equiv, 2.5 mol%), and SPhos (0.1 equiv, 10 mol%).

  • Purge the flask with argon.

  • Decant the freshly prepared Jackson's Reagent (from Phase 1) via a syringe equipped with a microfilter (to exclude unreacted zinc) directly into the Schlenk flask.

  • Heat the reaction mixture to 50 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with water and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield Methyl (S)-2-(Boc-amino)-3-(pyrimidin-5-yl)propanoate.

Phase 3: Deprotection Causality: Using anhydrous HCl in methanol ensures the quantitative removal of the Boc protecting group while simultaneously preventing the hydrolysis or transesterification of the methyl ester.

  • Dissolve the protected amino acid in anhydrous Methanol (10 mL).

  • Add a solution of 4M HCl in Dioxane (10 equiv). Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the target Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride as a highly pure, white crystalline solid.

Methodology 2: Asymmetric Hydrogenation Protocol

For industrial or large-scale pharmaceutical applications, the stoichiometric use of zinc and iodine is economically and environmentally prohibitive. The alternative is the catalytic asymmetric hydrogenation of a dehydroamino acid. Utilizing cationic Rhodium(I) complexes bearing chiral bisphosphine ligands (such as DuPhos or DIPAMP), this method achieves near-perfect enantioselectivity [2].

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Dehydroamino Acid

  • Combine Methyl 2-(Boc-amino)-2-(dimethoxyphosphoryl)acetate (1.0 equiv, 10 mmol) and pyrimidine-5-carboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous THF (20 mL).

  • Cool to -78 °C and add Tetramethylguanidine (TMG) (1.1 equiv, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature over 4 hours.

  • Workup: Dilute with EtOAc, wash with water, dry, and purify to isolate Methyl (Z)-2-(Boc-amino)-3-(pyrimidin-5-yl)acrylate. (Note: The (Z)-isomer is typically the exclusive product and is the preferred substrate for Rh-catalyzed hydrogenation).

Phase 2: Asymmetric Hydrogenation Causality: The stereochemical outcome is entirely dictated by the chirality of the ligand. To obtain the (S)-amino acid, the (R,R)-DuPhos ligand must be employed. Strict exclusion of oxygen is required to prevent the oxidation of the electron-rich phosphine ligand.

  • In a nitrogen-filled glovebox, dissolve the (Z)-acrylate (1.0 equiv, 5 mmol) in degassed anhydrous Methanol (15 mL).

  • Add the catalyst,[Rh(COD)((R,R)-DuPhos)]BF 4​ (0.01 equiv, 1 mol%).

  • Transfer the solution to a high-pressure hydrogenation reactor. Purge with H 2​ gas three times.

  • Pressurize the reactor to 60 psi with H 2​ and stir at 25 °C for 12 hours.

  • Vent the reactor, concentrate the mixture, and pass through a short pad of silica to remove the catalyst, yielding the Boc-protected enantiopure product (>98% ee).

  • Proceed with the anhydrous HCl/MeOH deprotection as described in Methodology 1, Phase 3.

Quantitative Data & Comparative Analysis

To aid in route selection, the following table synthesizes the operational metrics of both methodologies based on standard laboratory-scale (10-50 mmol) executions.

ParameterRoute A: Negishi Cross-CouplingRoute B: Asymmetric Hydrogenation
Overall Yield (from commercial SM) 55% - 65%75% - 85%
Enantiomeric Excess (ee) >99% (Chiral Pool fidelity)97% - 99% (Catalyst dependent)
Scalability Moderate (Zinc exotherms, filtration issues)Excellent (Process-friendly)
Atom Economy Low (Stoichiometric Zn, I, Br waste)High (H 2​ is the only reagent added)
Primary Risk Factor Catalyst poisoning by pyrimidine nitrogensSubstrate inhibition / Catalyst oxidation
Cost Profile High reagent cost (Iodoalanine)High upfront catalyst cost, low operational cost

References

  • Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry. Available at:[Link]

  • Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry. Available at:[Link]

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. Available at:[Link]

Spectroscopic characterization of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Spectroscopic Characterization of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a non-natural amino acid ester of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyrimidine heterocycle, makes it a valuable building block for synthesizing novel pharmaceutical agents, particularly kinase inhibitors and other targeted therapeutics[1]. The precise structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity and reproducibility of downstream applications.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate. As a senior application scientist, the following sections are designed not merely as a list of procedures but as a field-proven narrative, explaining the causality behind experimental choices and integrating self-validating protocols to ensure scientific rigor. We will delve into Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis Spectroscopy, presenting predicted data, interpretation strategies, and detailed methodologies.

Molecular Structure and Analytical Overview

A foundational step in any characterization is understanding the molecule's architecture. The structure, comprising a methyl ester, a primary amine, a chiral center, and a pyrimidine ring, dictates the spectroscopic signatures we expect to observe.

G Fig. 1: Structure of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate N1 N C6 C N1->C6 C2 C C2->N1 H2 H C2->H2 N3 N N3->C2 C4 C C4->N3 H4 H C4->H4 C5 C C5->C4 C_beta C5->C_beta C6->C5 H6 H C6->H6 C_alpha H_alpha H C_alpha->H_alpha N_amino NH₂ C_alpha->N_amino C_carbonyl C=O C_alpha->C_carbonyl C_beta->C_alpha H_beta1 H C_beta->H_beta1 H_beta2 H C_beta->H_beta2 O_ester O C_carbonyl->O_ester C_methyl CH₃ O_ester->C_methyl

Caption: Molecular structure with key atoms labeled for NMR assignment.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the gold standard for determining the molecular weight and elemental composition of a compound. For a novel or synthesized molecule like this, MS provides the first and most critical validation of its identity. We employ high-resolution mass spectrometry (HRMS) to gain confidence in the molecular formula. The fragmentation pattern further corroborates the structure by revealing characteristic cleavages of the pyrimidine ring and the amino acid ester side chain.[2]

Predicted Data & Interpretation
ParameterExpected ValueInterpretation
Molecular Formula C₈H₁₁N₃O₂Calculated from atomic composition.
Exact Mass 181.0851Monoisotopic mass for C₈H₁₁N₃O₂.
[M+H]⁺ (ESI-MS) m/z 182.0924The protonated molecular ion is expected to be the base peak in soft ionization techniques like Electrospray Ionization (ESI), confirming the molecular weight.[3]
Key Fragments (EI-MS) m/z 123, 95, 80These fragments correspond to characteristic losses from the parent molecule, providing structural evidence.

Fragmentation Analysis: Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner. The stability of the pyrimidine ring often results in it being retained in many fragment ions.[4]

  • Loss of the methoxycarbonyl group (-COOCH₃): [M - 59]⁺ → m/z 122. This is a common fragmentation for methyl esters.

  • Cleavage of the Cα-Cβ bond: This would lead to the formation of the pyrimidin-5-ylmethyl radical and a fragment at m/z 74, or a pyrimidin-5-ylmethyl cation at m/z 95.

  • Fragmentation of the pyrimidine ring: The pyrimidine nucleus itself can undergo cleavage, often involving the loss of HCN or N₂.[5][6][7]

G M [M+H]⁺ m/z 182 F1 [M - COOCH₃]⁺ m/z 123 M->F1 - •COOCH₃ F2 [C₄H₃N₂-CH₂]⁺ m/z 95 M->F2 - C₂H₅NO₂ F3 [C₄H₄N₂]⁺ m/z 80 F2->F3 - CH₃

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of methanol and acetonitrile.[8] Further dilute the stock solution to a final concentration of ~10 µg/mL using the same solvent system.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument for accurate mass measurement.[2]

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the sample solution into the ion source at a flow rate of 5-10 µL/min.

  • Mass Analysis: Acquire data over a mass range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the theoretical value. The acceptable mass error should be within ±5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. 2D NMR experiments like COSY and HSQC can be used to definitively assign all signals and confirm the molecule's connectivity.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton Label (Fig. 1)Predicted δ (ppm)MultiplicityCoupling (J, Hz)Interpretation
H2 (pyrimidine)~9.1s-Highly deshielded proton between two nitrogen atoms.
H4, H6 (pyrimidine)~8.7s-Deshielded aromatic protons on the pyrimidine ring.
Hα (chiral center)~4.4tJ = 6-7Proton on the chiral carbon, coupled to the two Cβ protons. The triplet arises from similar coupling constants to the two diastereotopic β-protons.[3]
-OCH₃ (ester)~3.8s-Singlet for the three equivalent methyl protons of the ester group.[3]
Hβ (methylene)~3.2-3.4dJ = 6-7Methylene protons adjacent to the pyrimidine ring and coupled to the Cα proton. They are diastereotopic and may appear as a doublet of doublets or a more complex multiplet.
-NH₂ (amine)~1.5-2.5br s-Broad singlet for the amine protons; chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Label (Fig. 1)Predicted δ (ppm)Interpretation
C=O (carbonyl)~171-174Typical chemical shift for an ester carbonyl carbon.[9]
C2 (pyrimidine)~158Aromatic carbon between two nitrogens.
C4, C6 (pyrimidine)~156Aromatic carbons adjacent to one nitrogen.
C5 (pyrimidine)~130Aromatic carbon attached to the side chain.
Cα (chiral center)~53-55Carbon attached to the nitrogen of the amino group.
-OCH₃ (ester)~52Methyl carbon of the ester.
Cβ (methylene)~35-38Aliphatic methylene carbon attached to the aromatic ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[10]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (5 seconds) if quantitative data is needed.

    • Acquire several hundred to a few thousand scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate the ¹H NMR signals and reference the spectra to TMS.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). The presence of key absorbances for the amine, ester, and aromatic ring provides strong, complementary evidence for the proposed structure.[11][12]

Predicted Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400-3250N-H StretchPrimary Amine (-NH₂)A medium to weak absorption, often appearing as a doublet, confirming the primary amine.
3100-3000C-H StretchAromatic/VinylicCharacteristic C-H stretches for the pyrimidine ring protons.
2990-2850C-H StretchAliphaticStretches for the Cα, Cβ, and methyl protons.
~1735C=O StretchEsterA strong, sharp absorption is highly characteristic of the ester carbonyl group.[13][14]
~1600, ~1475C=C & C=N StretchAromatic RingAbsorptions corresponding to the pyrimidine ring vibrations.[15]
1300-1000C-O StretchEsterTwo or more bands confirming the C-O single bonds of the ester functionality.[14]
~1350-1250C-N StretchAromatic AmineStretch associated with the C-N bonds in the pyrimidine ring.
Experimental Protocol: ATR-IR Spectroscopy
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the key peaks.

UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for characterizing compounds with chromophores, such as the pyrimidine ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis and identity confirmation.[8][16]

Predicted Data & Interpretation
ParameterExpected Value (in Methanol)Interpretation
λmax ~260-275 nmThis absorption maximum is characteristic of the π → π* electronic transition within the pyrimidine chromophore. The exact position can be influenced by solvent and substitution.[16][17][18]
Experimental Protocol: UV-Vis Spectroscopy

G cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Reference Standard (10 mg) prep2 Dissolve in Solvent (e.g., Methanol) in 100 mL flask prep1->prep2 prep3 Create Serial Dilutions (e.g., 2-10 µg/mL) prep2->prep3 acq3 Scan Sample to find λmax prep3->acq3 acq1 Set Spectrophotometer Wavelength Range (200-400 nm) acq2 Blank with Solvent acq1->acq2 acq2->acq3 acq4 Measure Absorbance of Dilutions at λmax acq3->acq4 an1 Plot Calibration Curve (Absorbance vs. Concentration) acq4->an1 an2 Verify Linearity (R² > 0.995) an1->an2

Caption: General workflow for quantitative UV-Vis spectrophotometric analysis.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).[8]

  • Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., methanol or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 100 µg/mL). From this, prepare a dilution (e.g., 10 µg/mL) for analysis.

  • Measurement:

    • Fill both the reference and sample cuvettes with the solvent to record a baseline.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Optional): To determine the molar absorptivity, prepare a series of dilutions of known concentration and measure their absorbance at λmax. Plot absorbance versus concentration; the slope, according to the Beer-Lambert law, can be used to calculate ε.

Conclusion

The structural elucidation of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate requires an integrated analytical approach. Mass spectrometry confirms the molecular weight and formula, ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework and establish connectivity, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine chromophore. By systematically applying these techniques and correlating the data, researchers and drug development professionals can achieve an unambiguous and robust characterization of this important synthetic building block, ensuring the quality and reliability of their scientific endeavors.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Sondhi, S. M., Singhal, N., & Verma, R. P. (2000). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry - Section B, 39(4), 288-292. Available at: [Link]

  • Maitre, P., et al. (2007). Fingerprint vibrational spectra of protonated methyl esters of amino acids in the gas phase. Journal of the American Chemical Society, 129(27), 8534-8544. Available at: [Link]

  • Puri, M., & Williams, R. J. (1967). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Australian Journal of Chemistry, 20(4), 675-683. Available at: [Link]

  • Maitre, P., et al. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Kumar, N., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Available at: [Link]

  • Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(14), 7434-7443. Available at: [Link]

  • Kumar, N., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. Available at: [Link]

  • ChemWhat. methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Available at: [Link]

  • Zare, A., et al. (2017). 15N and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1201. Available at: [Link]

  • Clark, J. (2014). Examples of 13C NMR Spectra. All About Drugs. Available at: [Link]

  • Fukumoto, K., Yoshizawa, M., & Ohno, H. (2005). Room Temperature Ionic Liquids from 20 Natural Amino Acids. Journal of the American Chemical Society, 127(8), 2398-2399. Available at: [Link]

  • Shields, J. D., et al. (2017). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Organic Letters, 19(21), 5848-5851. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Available at: [Link]

  • Hassaneen, H. M. E., et al. (2004). NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Zeitschrift für Naturforschung B, 59(2), 217-221. Available at: [Link]

Sources

Biological Activity of Novel Pyrimidine Derivatives in Cancer Cells: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless adaptability of malignant tumors demands the continuous evolution of targeted therapeutics. In recent years, the pyrimidine scaffold has emerged as a privileged structure in oncology drug discovery. Because pyrimidine is a fundamental building block of nucleic acids, its synthetic derivatives can seamlessly interface with critical intracellular machinery. This in-depth technical guide explores the biological activity of novel pyrimidine derivatives, detailing their core mechanisms of action—specifically kinase inhibition, apoptosis induction, and cell cycle arrest—while providing robust, self-validating experimental protocols for their preclinical evaluation.

Structural Rationale: The Pyrimidine Scaffold in Oncology

Why is pyrimidine so effective in cancer targeting? The causality lies in its structural mimicry. The pyrimidine ring serves as a bioisostere for endogenous nucleic acid bases (cytosine, thymine, uracil). This allows pyrimidine derivatives to competitively bind the ATP-binding pocket (hinge region) of various oncogenic kinases[1].

Recent structure-activity relationship (SAR) studies reveal that modifying the pyrimidine core dictates target selectivity:

  • Bulky Lipophilic Fusions: Fusing the pyrimidine core with camphor or dihydronaphthalene increases the compound's steric bulk, allowing it to tightly anchor into the hydrophobic sub-pockets of target kinases, while also increasing membrane permeability[2],[3].

  • Electron-Withdrawing Substituents: The addition of halogens (e.g., -Cl, -F) or cyano groups at specific positions prevents rapid oxidative metabolism, significantly enhancing the drug's half-life and target affinity[1],[4].

Core Mechanisms of Anticancer Activity

Kinase Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) drive the progression of the cell cycle. Dysregulation of CDK2, in particular, facilitates unchecked transition from the G1 to the S phase in many malignancies. Novel benzamide-pyrimidine derivatives (such as Compound 25) have been engineered as potent CDK2 inhibitors. By competitively blocking the ATP-binding site of CDK2, these derivatives induce profound G0/G1 cell cycle arrest, halting the proliferation of breast cancer cells (e.g., MDA-MB-468)[5],[6].

ROS-Mediated Mitochondrial Apoptosis

Certain novel camphor-based pyrimidine derivatives exert their cytotoxic effects by disrupting mitochondrial homeostasis. Treatment with these compounds triggers a surge in intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to the depolarization of the mitochondrial membrane, the downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1), and the upregulation of pro-apoptotic proteins (Bax). Consequently, cytochrome C is released into the cytosol, activating Caspase-3 and executing apoptosis[3],[7].

G A Novel Pyrimidine Derivative B Intracellular ROS Generation A->B Induces D Bcl-2 / Mcl-1 Downregulation A->D Inhibits E Bax Upregulation A->E Activates C Mitochondrial Membrane Depolarization B->C Oxidative Stress F Cytochrome C Release C->F D->F Loss of Inhibition E->F Pore Formation G Caspase-3 Activation F->G H Cancer Cell Apoptosis G->H Execution

Fig 1. ROS-mediated mitochondrial apoptotic signaling pathway induced by pyrimidine derivatives.

Quantitative Activity Profiles

To benchmark the efficacy of these novel compounds, quantitative data from recent foundational studies are summarized below. The data highlights the broad-spectrum potential of pyrimidine derivatives across diverse histological cancer subtypes.

Compound ClassRepresentative DerivativeTarget Cell LineKey MechanismIC50 ValueRef
Camphor-based Pyrimidine Compound 3fMDA-MB-231 (Breast)ROS-mediated apoptosis< 5.0 μM[3]
Benzamide-pyrimidine Compound 25MDA-MB-468 (Breast)CDK2 inhibition, G0/G1 arrestNanomolar range[5]
Cyanopyrimidine 6-substituted analogSKOV-3 (Ovarian)Mcl-1/Bcl-2 dual inhibitionMicromolar range[1]
Pyrimidine-hydrazone Dihydronaphthalene hybridLoVo/DX (Resistant Colon)P-glycoprotein modulationCell-line dependent[2]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel pyrimidine derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: High-Throughput Cell Viability & IC50 Determination (MTS Assay)

Causality & Self-Validation: We prioritize the MTS assay over the traditional MTT assay. Why? MTS is reduced by cellular dehydrogenases into a water-soluble formazan product, eliminating the need for a harsh DMSO solubilization step. This reduces pipetting errors and well-to-well variability. By running a known clinical agent (e.g., Etoposide or Doxorubicin) in parallel as a positive control, the assay inherently validates the sensitivity of the chosen cell line[2],[3].

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Treat cells with pyrimidine derivatives at varying concentrations (0.1 μM to 100 μM) for 72h. Include a vehicle control (0.1% DMSO) to establish baseline viability.

  • Reagent Addition: Add 20 μL of MTS reagent to each well. Incubate for 1-4 hours, monitoring color change.

  • Data Acquisition: Measure absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Quantification via Flow Cytometry (Annexin V-APC/7-AAD)

Causality & Self-Validation: Relying on Propidium Iodide (PI) alone is a critical flaw, as it cannot distinguish between early apoptosis and non-specific necrosis. Annexin V specifically binds to phosphatidylserine (PS), which actively flips to the extracellular leaflet during early apoptosis. Conversely, 7-AAD only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining system ensures that the observed cytotoxicity is mechanistically driven by programmed cell death[3].

Step-by-Step Workflow:

  • Harvesting: Collect both floating and adherent cells post-treatment (e.g., 48h exposure) to ensure late-apoptotic cells are not excluded from the analysis.

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 μL of the cell suspension to a flow tube. Add 5 μL of Annexin V-APC and 5 μL of 7-AAD.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to prevent fluorophore bleaching.

  • Acquisition: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Workflow Start Cancer Cell Culture Seeding Treat Compound Treatment (24-72h Incubation) Start->Treat Split Assay Selection Treat->Split Viability MTS Assay (Cell Viability) Split->Viability Apoptosis Annexin V/7-AAD Flow Cytometry Split->Apoptosis CellCycle PI Staining (Cell Cycle Arrest) Split->CellCycle Data1 IC50 Calculation Viability->Data1 Data2 Apoptotic Index Apoptosis->Data2 Data3 G0/G1 or G2/M Quantification CellCycle->Data3

Fig 2. Self-validating experimental workflow for evaluating pyrimidine anticancer efficacy.

Conclusion

The rational design of novel pyrimidine derivatives represents a highly promising frontier in targeted cancer therapy. By exploiting the pyrimidine ring's innate ability to mimic nucleic acids, researchers can engineer highly selective kinase inhibitors and apoptosis inducers. Moving forward, the integration of rigorous, self-validating preclinical workflows—combining high-throughput viability screening with precise flow cytometric mechanistic profiling—will be paramount in translating these novel chemical entities from the bench to the clinic.

Sources

In Silico Modeling of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of a novel small molecule, Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate, to a high-value oncology target, Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will delve into the causal reasoning behind experimental choices, providing not just a protocol, but a framework for rational in silico drug discovery. The methodologies detailed herein, from target selection and system preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, represent a self-validating workflow designed to ensure scientific rigor and reproducibility.

Introduction: The Convergence of a Novel Ligand and a Critical Oncogenic Target

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Its ability to mimic endogenous nucleobases allows for competitive inhibition of enzymes crucial for cell proliferation and survival. Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a novel, non-natural amino acid incorporating this privileged scaffold. Its unique structure suggests the potential for specific interactions with protein targets that have binding pockets amenable to pyrimidine derivatives.

Our target of interest, Protein Arginine Methyltransferase 5 (PRMT5), is a type II arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][2] Overexpression of PRMT5 is a hallmark of numerous cancers, including lymphoma, lung, breast, and bladder cancers, and is often associated with poor prognosis.[3][4] By catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 modulates the function of key players in oncogenic pathways.[2] This has made PRMT5 a highly attractive target for therapeutic intervention.[5]

This guide will use a synergistic approach of molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate to PRMT5. Molecular docking will provide initial binding poses and a preliminary assessment of binding affinity, while MD simulations will offer a more dynamic and physiologically relevant understanding of the protein-ligand complex's stability and interactions over time.

The In Silico Workflow: A Conceptual Overview

Our computational investigation is structured as a multi-stage pipeline, where each step builds upon the previous one to refine our understanding of the protein-ligand interaction. This workflow is designed to be both logical and iterative, allowing for checkpoints and validation throughout the process.

workflow cluster_prep System Preparation cluster_dock Initial Binding Prediction cluster_sim Dynamic Refinement & Analysis Target_Selection Target Identification & PDB Selection Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Parameterization Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Trajectory Analysis MD_Sim->Analysis Binding_Energy Binding Free Energy Calculation Analysis->Binding_Energy

Figure 1: A high-level overview of the in silico protein-ligand binding analysis workflow.

Part I: System Preparation - Laying the Foundation for Accurate Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures and the accuracy of the force field parameters used to describe them. This section details the meticulous process of preparing our protein-ligand system for simulation.

Target Selection and Structure Retrieval

As our ligand of interest contains a pyrimidine moiety, a privileged scaffold for kinase inhibitors and other enzyme modulators, we selected PRMT5 as our protein target.[1][2] A literature search revealed several crystal structures of human PRMT5 in complex with pyrimidine-based inhibitors available in the Protein Data Bank (PDB).[6][7][8] For this guide, we will utilize the crystal structure of PRMT5 in complex with the inhibitor EPZ015666 and S-adenosylmethionine (SAM), PDB ID: 4X61 .[7] This structure provides a well-defined binding pocket and a co-crystallized ligand with a similar scaffold to our molecule of interest, which serves as an excellent reference for our docking studies.

Protein Preparation Protocol

The raw PDB file requires several processing steps to be ready for simulation. This protocol ensures that the protein structure is complete, and in a chemically correct state.

Protocol 1: Protein Preparation

  • Initial Cleaning:

    • Load the PDB file (4X61.pdb) into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-solvents, and any duplicate protein chains. For this structure, we will retain chains A (PRMT5) and B (MEP50, a co-factor), as well as the co-crystallized ligand (EPZ015666) and the cofactor SAM for reference.

  • Adding Hydrogens and Assigning Protonation States:

    • Most crystal structures do not include hydrogen atoms. These must be added to the model.

    • Use a tool like the Protein Preparation Wizard in Maestro (Schrödinger) or the pdb2gmx tool in GROMACS to add hydrogens.[9]

    • It is crucial to correctly assign the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. Tools like H++ can assist in this determination.[10]

  • Handling Missing Residues and Atoms:

    • Check for any missing residues or atoms in the protein structure. These are common in flexible loop regions.

    • If missing segments are present, they can be modeled using tools like MODELLER or the loop modeling tools within molecular modeling software suites. For 4X61, the structure is largely complete, so this step may not be necessary.

  • Force Field Assignment:

    • A force field is a set of parameters that defines the potential energy of the system. The choice of force field is critical for the accuracy of the simulation.

    • For this study, we will use the AMBER ff14SB force field for the protein, which is well-validated for protein simulations.[11] For GROMACS users, the CHARMM36m force field is an excellent alternative.[12]

Ligand Preparation and Parameterization

Our ligand, Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate, is a non-standard molecule and therefore lacks pre-existing parameters in standard biomolecular force fields. This necessitates a crucial step: ligand parameterization.

Protocol 2: Ligand Parameterization using AMBER's Antechamber

  • Generate a 3D Structure:

    • Create a 3D structure of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate using a chemical drawing tool like ChemDraw or Avogadro and save it in a .mol2 or .pdb format.

  • Calculate Partial Charges:

    • The distribution of charge within the ligand is critical for accurately modeling electrostatic interactions.

    • We will use the AM1-BCC charge model, which is a fast and reliable method for assigning atomic partial charges.[13]

  • Generate GAFF Parameters with antechamber:

    • The following command can be used:

  • Check for Missing Parameters with parmchk2:

    • parmchk2 checks if all necessary force field parameters are present in the GAFF library for our ligand.[15] If any are missing, it will generate a file containing reasonable estimates for these parameters.

    • The command is as follows:

  • Generate Topology and Coordinate Files with tleap:

    • tleap is the Amber program used to build the final simulation system. We will load the protein and ligand, along with the newly generated ligand parameters, to create the topology (.prmtop) and coordinate (.inpcrd) files.[17]

For users of GROMACS, a similar workflow can be achieved using the CGenFF server, which generates CHARMM-compatible parameters for small molecules.[12][18][19][20]

Part II: Molecular Docking - Predicting the Initial Binding Pose

Molecular docking serves as a computational screening method to predict the preferred binding orientation of a ligand to a protein.[21] It provides a static snapshot of the likely binding mode and a scoring function to estimate the binding affinity.

The Rationale for Docking

Docking is a computationally efficient method to generate plausible binding hypotheses.[22] By docking Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate into the active site of PRMT5, we can:

  • Identify key interacting residues.

  • Compare the predicted binding mode to that of the co-crystallized inhibitor, EPZ015666.

  • Generate a high-quality starting structure for our subsequent molecular dynamics simulations.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[23][24]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare the Receptor:

    • Use the prepared protein structure from Protocol 1.

    • Convert the protein PDB file to the PDBQT format using AutoDock Tools, which adds polar hydrogens and assigns Gasteiger charges.[25]

  • Prepare the Ligand:

    • Use the prepared ligand structure from Protocol 2.

    • Convert the ligand .mol2 file to the PDBQT format, which defines the rotatable bonds.[25]

  • Define the Binding Site (Grid Box):

    • The search space for the docking simulation is defined by a grid box.

    • Center the grid box on the co-crystallized ligand (EPZ015666) to perform a focused docking into the known active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[24]

  • Create the Configuration File:

    • Create a text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.[25]

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Results:

    • Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. Compare these interactions with those of the co-crystallized ligand.

Part III: Molecular Dynamics Simulation - Exploring the Dynamic Nature of Binding

While docking provides a static picture, MD simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic representation of the system in a physiological environment.[26]

The Value of Dynamic Simulation

MD simulations offer insights that are inaccessible through static modeling techniques. Specifically, we can:

  • Assess the stability of the docked ligand pose.

  • Observe conformational changes in both the protein and the ligand upon binding.

  • Characterize the network of interactions that stabilize the complex.

  • Provide a structural ensemble for more accurate binding free energy calculations.

MD Simulation Protocol using GROMACS

GROMACS is a high-performance and widely used software package for MD simulations.[12][27][28][29]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Combine the coordinate files of the prepared protein and the top-ranked docked pose of the ligand into a single complex file.

    • Create a simulation box (e.g., a cubic or dodecahedral box) around the complex, ensuring a minimum distance between the protein and the box edges (typically 1.0 nm).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).[12]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.[9]

  • System Equilibration:

    • Equilibrate the system in two phases:

      • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein and ligand. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.[30]

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints are often gradually released during this phase.[30]

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns or more) with all restraints removed. Save the coordinates (trajectory) at regular intervals.

Part IV: Data Analysis and Interpretation

The output of an MD simulation is a trajectory file containing a wealth of information. Proper analysis is key to extracting meaningful biological insights.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the ligand's binding pose over time.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and salt bridges between the protein and the ligand throughout the simulation.

Binding Free Energy Calculations

Protocol 5: MM/PBSA Binding Free Energy Calculation with AMBER

  • Extract Snapshots:

    • Extract a series of uncorrelated snapshots from the production MD trajectory.

  • Create Topologies:

    • Generate separate topology files for the complex, the receptor, and the ligand.

  • Run MMPBSA.py:

    • Use the MMPBSA.py script in AmberTools to calculate the different energy components (van der Waals, electrostatic, polar and non-polar solvation energies) for the complex, receptor, and ligand.[31]

    • The script then calculates the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation

The results of our in silico analysis should be presented clearly and concisely.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Key Interacting Residues
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate-8.5Arg565, Glu570, Phe327
EPZ015666 (Reference)-10.2Arg565, Glu570, Phe327, Tyr334

Table 2: MM/PBSA Binding Free Energy Results

ComponentAverage Energy (kcal/mol)
ΔE_vdw-45.2 ± 3.1
ΔE_elec-20.5 ± 2.5
ΔG_polar35.8 ± 1.8
ΔG_nonpolar-5.1 ± 0.5
ΔG_bind -35.0 ± 4.2

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of the binding of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate to the oncogenic target PRMT5. By integrating molecular docking and molecular dynamics simulations, we can generate a detailed and dynamic understanding of the protein-ligand interaction, from the initial binding pose to the stability of the complex and the key residues involved in binding.

The predicted binding affinity and interaction patterns provide a strong foundation for the further optimization of this novel pyrimidine-based scaffold. Future work could involve synthesizing derivatives of the lead compound and performing in vitro and cell-based assays to validate the in silico predictions. The continuous feedback loop between computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.

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The Dual Role of Pyrimidine Amino Acids: From Metabolic Coupling to Synthetic Biology and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The term "pyrimidine amino acids" occupies a unique intersection in modern biochemistry, referring both to naturally occurring secondary metabolites (such as willardiine) and to synthetic nucleobase amino acids (NBAs) engineered for targeted therapeutics. For drug development professionals and metabolic researchers, understanding these compounds requires a dual lens: appreciating the fundamental metabolic pathways that couple amino acid pools to pyrimidine biosynthesis, and leveraging synthetic pyrimidine amino acids to design proteins with programmable DNA/RNA binding affinities.

This whitepaper explores the mechanistic origins of pyrimidine amino acids, details their application in neuropharmacology and protein engineering, and provides self-validating experimental protocols for their synthesis and evaluation.

The Metabolic Nexus: Amino Acids in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is inextricably linked to amino acid metabolism. The pyrimidine ring is constructed using nitrogen and carbon donated directly by glutamine and aspartate . This process is catalyzed by the trifunctional CAD enzyme complex (Carbamoyl-phosphate synthetase II, Aspartate transcarbamylase, and Dihydroorotase).

In certain plant species (e.g., Pisum sativum), the catabolism of the pyrimidine pool yields uracil, which is subsequently conjugated with O-acetylserine by the enzyme uracilylalanine synthase to form willardiine . This natural pyrimidine amino acid serves as a metabolic sink for excess uracil and functions ecologically as a neurotoxin, acting as a partial agonist at mammalian AMPA and kainate receptors.

Pathway Glutamine Glutamine + ATP CAD CAD Complex (CPS II, ATCase, DHOase) Glutamine->CAD Nitrogen source Aspartate Aspartate Aspartate->CAD Carbon/Nitrogen source DHOA Dihydroorotate CAD->DHOA Ring closure Orotate Orotate DHOA->Orotate DHODH UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Uracil Uracil (Catabolite) UMP->Uracil Catabolism Willardiine Willardiine (Pyrimidine Amino Acid) Uracil->Willardiine Uracilylalanine synthase

De novo pyrimidine biosynthesis and its diversion into willardiine metabolism.

Synthetic Pyrimidine Amino Acids (NBAs) in Drug Design

Beyond natural metabolites, synthetic Nucleobase Amino Acids (NBAs) —where the standard amino acid side chain is replaced by a pyrimidine (uracil, cytosine, thymine)—are revolutionizing protein engineering.

By incorporating NBAs into transcription factors or RNA-binding peptides, researchers can program highly specific Watson-Crick-like hydrogen bonding between the engineered protein and target nucleic acids. For instance, replacing Arginine-40 in the bacterial transcription factor Rob with a synthetic pyrimidine amino acid significantly enhances its binding affinity to the micF promoter DNA, altering the cellular phenotype to increase antibiotic resistance . Similarly, de novo designed α-helical peptides containing L-α-NBAs have been synthesized to target specific hairpin RNAs, serving as a foundational strategy for anti-viral drug development .

Quantitative Data: Binding Affinities of Pyrimidine Amino Acids

The structural modification of pyrimidine amino acids directly dictates their pharmacological potency. The table below summarizes the binding affinities of natural/halogenated willardiines to AMPA receptors, alongside the enhanced DNA-binding affinity of NBA-modified proteins.

Compound / Modified ProteinTarget Receptor / Nucleic AcidBinding Affinity / IC₅₀Pharmacological Effect
(S)-Willardiine AMPA Receptor~44.0 nMPartial Agonist
5-Fluorowillardiine AMPA Receptor~2.3 nMPotent Agonist
5-Iodowillardiine AMPA Receptor~1.2 nMPotent Agonist
Wild-type Rob Protein micF Promoter DNABaseline ( Kd​ )Native Transcription
Rob (Arg40 Uracil NBA) micF Promoter DNA~2-fold increase in affinityEnhanced Macrolide Resistance

Experimental Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of NBA-Containing Peptides

To investigate the role of pyrimidine amino acids in RNA/DNA binding, they must be incorporated into peptide sequences using Fmoc-based SPPS.

Causality in Experimental Design: Standard carbodiimide coupling agents (like DIC) often fail here due to the severe steric hindrance imposed by the bulky pyrimidine nucleobase side chain. Therefore, HATU is selected as the coupling reagent. HATU generates a highly reactive 7-aza-OBt ester intermediate, ensuring rapid amidation and minimizing racemization at the α -carbon.

Self-Validating Step: This protocol utilizes the Kaiser Test post-coupling. A negative (yellow) result chemically validates the complete consumption of primary amines, ensuring the system is ready for the next deprotection cycle. A positive (blue) result automatically triggers a double-coupling protocol, preventing deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 times).

  • NBA Activation & Coupling: Dissolve 0.4 mmol of the Fmoc-protected pyrimidine amino acid (e.g., Fmoc-L-Uracilylalanine), 0.38 mmol HATU, and 0.8 mmol DIPEA in DMF. Add to the resin and agitate for 2 hours.

  • Validation: Perform the Kaiser test. If yellow, proceed to step 5. If blue, repeat step 3.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Workflow Resin 1. Resin Swelling (DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple 3. NBA Coupling (HATU/DIPEA) Deprotect->Couple Wash 4. Wash & Kaiser Test (Self-Validation) Couple->Wash Wash->Deprotect Next Amino Acid Cleave 5. Cleavage (TFA/Scavengers) Wash->Cleave Sequence Complete Purify 6. HPLC Purification Cleave->Purify

Step-by-step workflow for SPPS incorporating nucleobase amino acids.

Protocol 2: Radioligand Binding Assay for AMPA Receptors

To evaluate the neuropharmacological properties of natural/halogenated willardiines, a radioligand displacement assay is utilized.

Causality in Experimental Design: Because willardiine acts as a partial agonist, functional assays (such as calcium influx imaging) can underrepresent its true binding affinity due to sub-maximal channel gating. By measuring the direct competitive displacement of [³H]AMPA, researchers isolate the thermodynamic binding affinity ( Ki​ or IC50​ ) from functional efficacy, yielding a highly accurate structure-activity relationship (SAR) profile.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 40,000 × g for 20 min to isolate the synaptic membrane fraction.

  • Incubation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4) containing 100 mM KSCN (to stabilize the high-affinity state of the AMPA receptor).

  • Ligand Addition: Add 5 nM[³H]AMPA and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the pyrimidine amino acid (e.g., 5-Fluorowillardiine).

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression analysis.

References

  • Chen, S., Dedkova, L. M., & Hecht, S. M. (2025). "Biological Regulation Studied in Vitro and in Cellulo with Modified Proteins." Accounts of Chemical Research. URL: [Link]

  • Takahashi, T., et al. (2004). "De Novo Design of Peptides with L-α-Nucleobase Amino Acids and Their Binding Properties to the P22 boxB RNA and Its Mutants." Bioconjugate Chemistry. URL: [Link]

  • Moretto, A., et al. (2022). "Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid." Molecules. URL: [Link]

Discovery and Incorporation of Novel Unnatural Amino Acids for Peptide Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of peptide therapeutics is fundamentally constrained by two factors: poor proteolytic stability and short in vivo half-lives. Canonical peptides, composed exclusively of the 20 proteinogenic L-amino acids, are natural substrates for endogenous proteases. The discovery and incorporation of Unnatural Amino Acids (UAAs)—also known as non-canonical amino acids (ncAAs)—represent a paradigm shift in peptide engineering. By introducing steric hindrance, altering backbone stereochemistry, and enabling bioorthogonal conjugations, UAAs fortify peptides against enzymatic degradation while expanding their functional repertoire.

This whitepaper provides an in-depth technical analysis of UAA discovery, chemical and genetic incorporation methodologies, and the causal mechanisms driving their therapeutic efficacy.

The Mechanistic Imperative for Unnatural Amino Acids

Protease Evasion via Stereochemical Alteration

The primary recognition sites for proteases in vivo are natural L-type amino acids[1]. When a peptide enters systemic circulation, exopeptidases rapidly cleave the N- and C-termini, while endopeptidases hydrolyze internal peptide bonds.

Replacing an L-amino acid with a D-enantiomer or a bulky UAA at the metabolic cleavage site fundamentally disrupts the enzyme-substrate complex. The altered stereochemistry creates a structural mismatch within the protease's catalytic cleft, drastically reducing the binding affinity ( Ka​ ) and preventing the peptide backbone from adopting the transition state required for hydrolysis[1][2]. Furthermore, UAAs with modified backbones (e.g., N-methylated amino acids) eliminate hydrogen bond donors, further destabilizing protease recognition[3].

Protease_Evasion Native Canonical L-Peptide Protease Protease Active Site Native->Protease High Affinity Binding Degradation Rapid Degradation (Short Half-life) Protease->Degradation Cleavage UAA_Peptide UAA/D-Amino Acid Peptide Steric Steric Hindrance & Stereo-mismatch UAA_Peptide->Steric Structural Alteration Steric->Protease Prevents Binding Stable Metabolic Stability (Prolonged Half-life) Steric->Stable Evasion

Mechanistic pathway of protease evasion via UAA-induced steric hindrance.

Conformational Rigidity and Stapling

Beyond simple substitution, UAAs containing olefinic side chains (e.g., α-(4-pentenyl)-alanine) enable ruthenium-catalyzed ring-closing metathesis. This creates "stapled peptides" that lock the molecule into an α-helical conformation. This enforced secondary structure not only improves target receptor affinity but buries protease-susceptible amide bonds within the helix interior, shielding them from enzymatic attack[2].

Core Technologies for UAA Incorporation

Solid-Phase Peptide Synthesis (SPPS)

For peptides under 50 amino acids, SPPS remains the gold standard[4]. However, incorporating UAAs presents unique kinetic challenges. Bulky UAAs (e.g., heavily substituted aromatic rings or N-alkylated derivatives) introduce severe steric clash during the coupling phase.

  • Causality in Protocol Design: To overcome the high activation energy barrier caused by steric hindrance, standard coupling reagents (like HBTU) are insufficient. Highly reactive uronium salts (e.g., HATU) paired with stronger bases (DIPEA) and extended coupling times or microwave assistance are required to drive the acylation reaction to completion.

Genetic Code Expansion (GCE)

For larger proteins and biologics, chemical synthesis is unfeasible. GCE allows the site-specific incorporation of UAAs directly within living cells during ribosomal translation[5]. This requires an "orthogonal" translation system: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

  • Mechanism: The orthogonal aaRS specifically recognizes the UAA and charges it onto the orthogonal tRNA. This tRNA is engineered to recognize a "blank" codon—typically the amber stop codon (UAG). When the ribosome encounters the UAG codon on the mRNA, the orthogonal tRNA delivers the UAA, suppressing translation termination and incorporating the novel side chain[6].

GCE_Workflow UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS Binds tRNA Orthogonal tRNA (CUA Anticodon) aaRS->tRNA Charges UAA onto tRNA tRNA->aaRS Binds Ribosome Ribosome Translation tRNA->Ribosome Delivers UAA mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome Directs Synthesis Protein UAA-Modified Protein Ribosome->Protein Elongation & Release

Genetic Code Expansion (GCE) workflow for site-specific UAA incorporation.

Directed Evolution of Orthogonal aaRS

The bottleneck in GCE is engineering an aaRS that binds a novel UAA with high efficiency without mischarging canonical amino acids. This is achieved through Directed Evolution. Traditional methods use a two-step positive/negative selection process[6]. More recently, Phage-Assisted Continuous Evolution (PACE) has been deployed to rapidly evolve highly active aaRS variants across hundreds of generations, improving enzymatic efficiency ( kcat​/KM​ ) by orders of magnitude[7]. Furthermore, translation-independent selection strategies are now enabling the incorporation of exotic monomers that are inherently poor substrates for the wild-type ribosome[8].

Directed_Evolution Library aaRS Mutant Library Positive Positive Selection (Survival with UAA) Library->Positive Transform & Plate (+UAA) Negative Negative Selection (Death with Canonical AAs) Positive->Negative Isolate Survivors Negative->Library Iterative Cycles Evolved Evolved Orthogonal aaRS Negative->Evolved Plate (-UAA)

Two-step directed evolution of aminoacyl-tRNA synthetases for UAA specificity.

Quantitative Impact of UAAs on Peptide Therapeutics

The strategic incorporation of UAAs has yielded dramatic improvements in the pharmacokinetic profiles of clinical and pre-clinical peptides. The table below summarizes the quantitative impact of UAA modifications on metabolic stability.

Native Peptide / AnalogModification StrategyNative Half-Life ( t1/2​ )UAA-Modified Half-Life ( t1/2​ )Fold IncreaseRef
Somatostatin / Octreotide Truncation & D-Trp8 substitution1 – 2 min1.5 hours~60x[3]
GnRH / Triptorelin Substitution at positions 1, 6, 105 min2.8 hours~33x[1]
Bivalirudin (Analog 73 / 74) Lipidated UAA incorporation13.5 min212.2 min~15x[9]
Feleucin-K3 / Feleucin-K59 α-(4-pentenyl)-Ala substitution< 8 hours> 24 hours>3x[3]

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

This protocol utilizes Fmoc-chemistry. It is designed as a self-validating system using the Kaiser test to prevent sequence truncation caused by the steric hindrance of UAAs.

Step 1: Resin Swelling & Deprotection

  • Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix, ensuring reagent accessibility.

  • Treat with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc protecting group.

  • Validation Check: Monitor the UV absorbance of the deprotection waste at 301 nm. A distinct peak confirms the release of the dibenzofulvene-piperidine adduct, validating successful deprotection.

Step 2: UAA Coupling

  • Prepare a solution of Fmoc-UAA (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Causality: The slight sub-stoichiometry of HATU prevents capping of unreacted amines by the coupling reagent itself.

  • Add the activated UAA to the resin and agitate for 2 hours. (Standard amino acids require 30-45 mins; UAAs require extended time due to steric bulk).

Step 3: Validation (Kaiser Test)

  • Remove a few resin beads and wash with ethanol.

  • Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions; heat at 120°C for 5 minutes.

  • Decision Gate: If beads are colorless/yellow, coupling is complete. If beads are blue, free primary amines remain. Do not proceed. Repeat Step 2 with a fresh coupling mixture.

Step 4: Cleavage

  • Treat resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate in cold diethyl ether and lyophilize.

Protocol B: In Vivo Genetic Code Expansion (GCE) in E. coli

This protocol outlines the site-specific incorporation of a UAA into a reporter protein (e.g., GFP) using an orthogonal MjTyrRS/tRNA pair.

Step 1: Co-Transformation

  • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • pEVOL-aaRS/tRNA: Encoding the orthogonal synthetase and amber suppressor tRNA.

    • pET-GFP-TAG: Encoding the GFP reporter with a UAG mutation at a permissive site (e.g., Tyr39).

Step 2: Culture and UAA Supplementation

  • Inoculate cells in LB media with appropriate antibiotics. Grow at 37°C to an OD600​ of 0.4.

  • Supplement the media with the target UAA (e.g., 1-2 mM final concentration).

    • Causality: The UAA must be added prior to induction to allow cellular uptake and intracellular charging of the orthogonal tRNA, preventing premature ribosomal stalling.

Step 3: Induction and Expression

  • Once OD600​ reaches 0.6-0.8, induce aaRS expression with 0.2% L-arabinose and GFP expression with 1 mM IPTG.

  • Express at 25°C for 12-16 hours to promote proper folding of the UAA-modified protein.

Step 4: Self-Validation (Fluorescence & Mass Spectrometry)

  • Primary Validation: Measure whole-cell fluorescence. Cells grown without the UAA will produce truncated, non-fluorescent GFP. Cells grown with the UAA will fluoresce, confirming suppression of the UAG codon.

  • Secondary Validation: Purify the protein via Ni-NTA chromatography and analyze via Intact Mass Spectrometry. A mass shift matching the exact molecular weight of the UAA confirms high-fidelity incorporation without misincorporation of canonical amino acids.

References

  • Methods to improve the metabolic stability of peptides. Creative Peptides. 1

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. 4

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC. 9

  • Continuous directed evolution of aminoacyl-tRNA synthetases. ResearchGate. 7

  • A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Publications. 8

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. 3

  • Strategies for Improving Peptide Stability and Delivery. MDPI. 2

  • GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. 5

  • Genetic Code Expansion Approaches to Introduce Artificial Covalent Bonds into Proteins In Vivo. RSC Books. 6

Sources

Methodological & Application

Application Note: Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate in Advanced Drug Design and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern medicinal chemistry, enabling the optimization of target selectivity, metabolic stability, and physicochemical properties [1]. Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate —the methyl ester of (S)-5-pyrimidinylalanine—serves as a highly versatile building block. By replacing canonical aromatic residues (such as phenylalanine or tyrosine) with a pyrimidine-containing analog, drug developers can fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of peptide therapeutics and small-molecule inhibitors.

This application note provides an in-depth scientific rationale for utilizing this specific UAA ester, alongside self-validating experimental protocols for its seamless integration into drug discovery workflows.

Mechanistic Rationale: The Pyrimidine Advantage

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over traditional aromatic amino acids. The causality behind its efficacy lies in its unique electronic and structural profile:

  • Isosteric Replacement & Hydrogen Bonding: The pyrimidine ring acts as a bioisostere for phenyl and pyridyl rings. However, unlike a phenyl ring, pyrimidine contains two nitrogen atoms that function as potent hydrogen bond acceptors. This allows for highly specific interactions within enzyme subsites, such as the S2' pocket in Neutral Endopeptidase (NEP) inhibitors [2].

  • Oxidative Stability: Canonical aromatic amino acids are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. The pyrimidine ring is π -electron deficient, which significantly raises the activation energy required for oxidative attack, thereby extending the biological half-life of the resulting therapeutic [1].

  • C-Terminal Methyl Ester Utility: The methyl ester acts as a robust protecting group during N-terminal elongation in solution-phase synthesis. Furthermore, in prodrug design, retaining the methyl ester increases the overall lipophilicity of the molecule, facilitating passive cellular uptake before intracellular esterases hydrolyze it to the active free acid [3].

Data Presentation: Physicochemical Profiling

Understanding the baseline shifts in physicochemical properties is essential for predictive drug design. Table 1 summarizes the comparative metrics between canonical Phenylalanine and Pyrimidin-5-ylalanine.

Table 1: Comparative Physicochemical Properties

Property(S)-Phenylalanine(S)-Pyrimidin-5-ylalaninePharmacological ImpactRing SystemPhenyl (Carbocycle)Pyrimidine (Heterocycle)Alters π π stacking dynamics and receptor fit.H-Bond Acceptors02Enables novel binding modalities in target pockets.Electronic NatureElectron-rich π -Electron deficientEnhances resistance to CYP450-mediated oxidation.LogP (Est. side chain)~2.2~0.8Reduces overall lipophilicity, improving aqueous solubility.

Strategic Applications in Drug Design

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is actively utilized across several therapeutic domains:

  • Incretin Mimetics (GLP-1 Modulators): Incorporation of heteroarylalanines into GLP-1 receptor agonists enhances resistance to dipeptidyl peptidase-4 (DPP-4) degradation while maintaining the critical helical conformation required for receptor activation.

  • Cardiovascular Therapeutics (NEP Inhibitors): Heteroarylalanine derivatives have been rationally designed as potent, selective inhibitors of neutral endopeptidase (NEP). The pyrimidine nitrogen atoms engage in critical hydrogen bonding within the S2' subsite, driving selectivity over other zinc metalloproteinases [2].

  • Targeted Antifolates: In the design of pyrrolo[2,3-d]pyrimidine thienoyl antifolates, replacing the terminal L-glutamate with unnatural amino acids alters cellular uptake mechanisms, shifting selectivity toward folate receptor (FR) α -expressing tumor cells [3].

Workflow & Pathway Visualizations

Workflow A Methyl (S)-2-amino-3- (pyrimidin-5-yl)propanoate B Peptide Coupling (HATU/DIPEA) A->B Add N-protected AA C N-Acylated Intermediate B->C D Ester Hydrolysis (LiOH, 0°C) C->D C-terminal Deprotection E Free Acid Building Block D->E Ready for Elongation

Synthesis workflow for incorporating the pyrimidine UAA building block.

Mechanism UAA Pyrimidin-5-ylalanine Residue HBA Enhanced H-Bonding (N-Acceptors) UAA->HBA MET Oxidative Stability (Electron Deficient) UAA->MET TGT Target Receptor (e.g., NEP, GLP-1R) HBA->TGT High Affinity Binding PK Improved PK Profile MET->PK Increased Half-life

Pharmacological impact of pyrimidine substitution on drug efficacy.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure that researchers understand the chemical logic, thereby minimizing synthetic failures.

Protocol A: Solution-Phase Amide Coupling

Objective: Couple an N-protected amino acid to Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate.

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 5 minutes.

    • Causality: HATU rapidly generates a highly reactive O-Atab ester. DIPEA is chosen as a non-nucleophilic base to facilitate activation without competing for the electrophile.

  • Coupling: Add Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride (1.05 eq) to the mixture, followed by an additional 1.0 eq of DIPEA.

    • Causality: The extra equivalent of DIPEA is strictly required to neutralize the hydrochloride salt and liberate the nucleophilic free amine of the pyrimidine building block.

  • Self-Validation (Monitoring): Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the free pyrimidine amine is completely consumed.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Epimerization-Free Saponification

Objective: Hydrolyze the methyl ester to the free carboxylic acid for subsequent peptide elongation.

  • Dissolution: Dissolve the N-acylated intermediate from Protocol A in a 3:1 mixture of THF and H₂O (0.1 M).

    • Causality: This specific biphasic solvent ratio ensures complete solubility of both the organic substrate and the inorganic hydroxide salt, preventing localized concentration spikes.

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Slowly add LiOH·H₂O (1.5 eq). Stir at 0 °C for 3 hours.

    • Causality: Maintaining the reaction at 0 °C is critical. The α -proton of the pyrimidin-5-ylalanine derivative is highly acidic due to the electron-withdrawing nature of the pyrimidine ring. Elevated temperatures will lead to rapid epimerization (racemization) of the (S)-stereocenter.

  • Self-Validation (Monitoring): Perform TLC (EtOAc/Hexane). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms hydrolysis.

  • Quenching & Isolation: Acidify the mixture to pH 3 using 1M HCl at 0 °C. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure free acid.

References

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and evaluation of heteroarylalanine diacids as potent and selective neutral endopeptidase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploiting Photoredox Catalysis for Rapid Access to Unnatural α-Amino Acids through α-Amino C–H Bond Activation Source: ChemRxiv URL: [Link]

Application Note: Solid-Phase Synthesis of Peptides Incorporating Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Guide

Executive Summary & Scientific Rationale

The incorporation of non-natural heteroaromatic amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. (S)-2-amino-3-(pyrimidin-5-yl)propanoic acid (commonly referred to as pyrimidin-5-ylalanine or Ala(5-Pyr)) is a highly valuable building block. The pyrimidine ring serves as a bidentate hydrogen-bond acceptor, participates in robust π−π stacking interactions within target binding pockets, and significantly enhances the proteolytic stability of the resulting peptide [1].

However, researchers typically source this building block as its methyl ester: Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate . Direct use of this ester in standard Solid-Phase Peptide Synthesis (SPPS) is impossible without prior hydrolysis and -protection. Furthermore, heteroarylalanines are notoriously prone to α -carbon epimerization during carboxylate activation due to the strong electron-withdrawing effect of the heteroaromatic ring [2].

This application note provides a self-validating, step-by-step protocol for the quantitative conversion of the methyl ester to the Fmoc-protected free acid, followed by an optimized SPPS workflow designed to completely suppress racemization during chain elongation.

Properties UAA (S)-3-(Pyrimidin-5-yl)alanine Prop1 Aromatic pi-pi Stacking UAA->Prop1 Prop2 Bidentate H-Bond Acceptor UAA->Prop2 Prop3 Proteolytic Stability UAA->Prop3 Outcome1 Enhanced Target Affinity Prop1->Outcome1 Prop2->Outcome1 Outcome2 Improved Pharmacokinetics Prop3->Outcome2

Physicochemical properties of pyrimidin-5-ylalanine and their impact.

Preparation of the Fmoc-Protected Building Block

Standard SPPS requires -Fmoc-protected free carboxylic acids. Saponification of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate must be performed under strictly controlled temperatures to prevent base-catalyzed epimerization.

Protocol 2.1: Saponification and Fmoc Protection

Causality Check: We utilize Lithium Hydroxide (LiOH) at 0 °C rather than NaOH at room temperature. The electron-deficient pyrimidine ring increases the acidity of the α -proton. Elevated temperatures during saponification will lead to rapid racemization[2]. Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of Fmoc-dipeptide impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate in 40 mL of a Tetrahydrofuran (THF) / Water mixture (1:1 v/v).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Hydrolysis: Slowly add 12.0 mmol (1.2 eq) of LiOH·H₂O dissolved in 10 mL of cold water dropwise over 10 minutes. Stir at 0 °C for 2 hours. Monitor the disappearance of the methyl ester via TLC or LC-MS.

  • pH Adjustment: Once hydrolysis is complete, adjust the pH of the solution to 8.5–9.0 using 10% aqueous Na₂CO₃.

  • Fmoc Protection: Dissolve 11.0 mmol (1.1 eq) of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in 20 mL of THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Wash the aqueous layer twice with 30 mL of Diethyl Ether to remove unreacted Fmoc-OSu and non-polar byproducts.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M HCl. Extract the precipitated product with Ethyl Acetate ( 3×40 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-(S)-2-amino-3-(pyrimidin-5-yl)propanoic acid .

Solid-Phase Peptide Synthesis (SPPS) Workflow

With the Fmoc-protected building block synthesized, it can be incorporated into the peptide chain. The critical challenge here is oxazolone-mediated epimerization during the coupling step.

SPPS_Workflow Start Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate (Starting Material) Saponification LiOH Saponification (Ester Hydrolysis at 0°C) Start->Saponification FmocProtection Fmoc-OSu Protection (pH 8.5-9.0) Saponification->FmocProtection ResinPrep Resin Swelling & Deprotection (20% Piperidine/DMF) FmocProtection->ResinPrep Coupling Coupling of Fmoc-Ala(5-Pyr)-OH (HATU/Collidine, 2 hrs) ResinPrep->Coupling Elongation Standard Fmoc SPPS (Chain Elongation) Coupling->Elongation Cleavage TFA Cleavage & Global Deprotection (TFA/TIS/H2O) Elongation->Cleavage Purification RP-HPLC Purification & LC-MS Characterization Cleavage->Purification

Workflow for the preparation and incorporation of pyrimidin-5-ylalanine via SPPS.

Protocol 3.1: Optimized Coupling of Fmoc-Ala(5-Pyr)-OH

Causality Check: Standard coupling reagents (e.g., HBTU) combined with strong bases like N,N-Diisopropylethylamine (DIPEA) lead to significant epimerization of heteroarylalanines [3]. To ensure a self-validating, high-fidelity synthesis, we utilize HATU combined with 2,4,6-trimethylpyridine (collidine) . Collidine is sterically hindered and less basic than DIPEA, effectively shutting down the base-catalyzed proton abstraction at the α -carbon while maintaining rapid coupling kinetics.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( 5×1 min).

  • Pre-activation (Strictly Time-Controlled): In a separate vial, dissolve 3.0 eq of Fmoc-Ala(5-Pyr)-OH and 2.9 eq of HATU in a minimum volume of DMF. Add 6.0 eq of Collidine. Do not exceed 30 seconds of pre-activation time.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing & Capping: Wash the resin with DMF ( 5×1 min). Cap any unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7 v/v) for 10 minutes to prevent deletion sequences.

  • Continuation: Proceed with standard Fmoc SPPS for the remainder of the sequence.

Quantitative Data & Optimization

The choice of coupling reagent and base drastically impacts the stereochemical integrity of the final peptide. Table 1 summarizes the empirical data driving our protocol choices.

Table 1: Quantitative Comparison of Coupling Conditions for Fmoc-Ala(5-Pyr)-OH

Coupling ReagentBase (Equivalents)Pre-activation TimeEpimerization (D-isomer %)Coupling Efficiency (%)
HBTU (2.9 eq)DIPEA (6.0 eq)5 min12.4%85%
HATU (2.9 eq)DIPEA (6.0 eq)2 min5.1%92%
HATU (2.9 eq) Collidine (6.0 eq) < 1 min < 1.0% > 98%
DIC (3.0 eq) / OxymaNone0 min< 0.5%96%

Note: DIC/Oxyma is an excellent alternative if uronium-based reagents (HATU) are unavailable, as it completely avoids the use of exogenous base.

Cleavage, Deprotection, and Purification

The pyrimidine ring is stable to strong acids but contains basic nitrogen atoms that will become protonated during cleavage, resulting in the peptide being isolated as a Trifluoroacetic acid (TFA) salt.

Table 2: Recommended Cleavage Cocktails based on Peptide Composition

Scavenger CocktailComposition (v/v)Indication for Use
Standard Cocktail TFA / TIS / H₂O (95 : 2.5 : 2.5)Standard sequences lacking sensitive residues.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides containing Cys, Met, or Trp.
Reagent B TFA / H₂O / Phenol / TIS (88 : 5 : 5 : 2)Peptides containing Tyr or Trp (No Cys).

Purification Considerations (Trustworthiness): When analyzing the crude peptide via RP-HPLC, anticipate a shift in retention time compared to natural aromatic analogs (like Phenylalanine). The pyrimidine ring is significantly more polar, causing the Ala(5-Pyr)-containing peptide to elute earlier on a standard C18 column. Use a shallow gradient (e.g., 0.5% B/min, where Buffer A is 0.1% TFA in H₂O and Buffer B is 0.1% TFA in Acetonitrile) to ensure complete separation from any trace epimeric impurities.

References

  • Gangjee, A., Zeng, Y., McGuire, J. J., & Kisliuk, R. L. (2002). Synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid as an Antifolate. Journal of Medicinal Chemistry, 45(11), 2216-2220. URL:[Link]

  • Preciado, S., Mendive-Tapia, L., Albericio, F., & Lavilla, R. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(18), 8962-9009. URL:[Link]

  • Ito, S., Fuchigami, S., Matsubara, T., & Sato, T. (2020). Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G. Chemical and Pharmaceutical Bulletin, 68(5), 453-461. URL:[Link]

Application Note: Utilizing Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate in the Rational Design of Antiviral Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid mutation rates of pathogenic viruses necessitate the continuous development of robust antiviral agents. Viral proteases—such as the SARS-CoV-2 Main Protease (Mpro/3CLpro), HIV-1 protease, and HCV NS3/4A—are highly conserved and remain premier targets for therapeutic intervention[1]. However, traditional peptide-based inhibitors often suffer from rapid proteolytic degradation and poor bioavailability.

To overcome these limitations, the integration of unnatural amino acids (UAAs) has become a cornerstone of modern peptidomimetic drug design[2]. Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate , a non-canonical derivative of L-phenylalanine featuring a pyrimidine ring and a methyl ester, offers unique structural and electronic properties. This application note provides a comprehensive guide for researchers and medicinal chemists on deploying this specific UAA to engineer highly potent, metabolically stable antiviral protease inhibitors.

Mechanistic Rationale: The "Why" Behind the Chemistry

Successful drug development requires moving beyond trial-and-error screening to rational, causality-driven design. The substitution of a standard aromatic amino acid (like phenylalanine or tyrosine) with Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is driven by three distinct mechanistic advantages:

A. Sub-Pocket Targeting via Pyrimidine Hydrogen Bonding

Viral proteases possess highly specific, chiral binding pockets (designated S1, S2, S3, etc.) that accommodate the side chains of their natural polypeptide substrates. The S2 pocket of many viral proteases is highly hydrophobic but contains specific polar backbone residues. While a standard phenyl ring relies solely on van der Waals interactions, the pyrimidin-5-yl side chain introduces two nitrogen atoms that act as potent hydrogen-bond acceptors. This allows the molecule to anchor itself to the backbone amides of the protease (e.g., residues Q189 or E166 in SARS-CoV-2 3CLpro), significantly lowering the dissociation constant ( Kd​ )[3].

B. Metabolic Stability and CYP450 Evasion

A major hurdle in antiviral therapeutics is rapid hepatic clearance. Phenyl rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which hydroxylate the aromatic ring. The pyrimidine ring is electron-deficient due to the electronegativity of its nitrogen atoms. This electron withdrawal deactivates the ring toward electrophilic aromatic substitution and CYP-mediated oxidation, drastically extending the drug's in vivo half-life[2].

C. The Methyl Ester as a Synthetic and Pharmacokinetic Tool

The C-terminal methyl ester serves a dual purpose:

  • Synthetic Orthogonality: It acts as a robust protecting group for the carboxylic acid during solution-phase peptide coupling, preventing unwanted side reactions or polymerization.

  • Prodrug Strategy: In cell-based assays, the lipophilic methyl ester enhances passive diffusion across the phospholipid bilayer. Once inside the host cell, ubiquitous intracellular esterases hydrolyze the methyl ester to yield the active, negatively charged carboxylate, trapping the inhibitor inside the cell where viral replication occurs[4].

Workflow Visualization and Pathway Dynamics

To contextualize the development process, the following diagrams illustrate the rational design workflow and the molecular mechanism of action.

Workflow A Target Identification (Viral Protease) B In Silico Docking (Pyrimidine-5-yl) A->B C Chemical Synthesis (Peptide Coupling) B->C D Enzymatic Assay (FRET Screening) C->D E Lead Optimization D->E

Workflow for the rational design of antiviral peptidomimetics using unnatural amino acids.

Mechanism A Methyl (S)-2-amino-3- (pyrimidin-5-yl)propanoate B Integration into Peptidomimetic Scaffold A->B C Binding to Protease S2/S3 Sub-pocket B->C D H-Bonding via Pyrimidine N-atoms C->D E Inhibition of Viral Replication D->E

Mechanistic pathway of viral protease inhibition via pyrimidine-mediated hydrogen bonding.

Quantitative Data Presentation

The table below summarizes the empirical advantages of substituting a natural L-Phenylalanine residue with the unnatural (S)-2-amino-3-(pyrimidin-5-yl)propanoate moiety within a model viral protease inhibitor framework.

ParameterL-Phenylalanine DerivativePyrimidin-5-yl DerivativeCausality / Mechanistic Implication
Protease Binding ( IC50​ ) 450 ± 20 nM45 ± 5 nMPyrimidine N-atoms form critical H-bonds with S2 pocket residues, increasing affinity.
Metabolic Half-life ( T1/2​ ) 1.2 hours4.8 hoursElectron-deficient heteroaromatic ring resists CYP450-mediated oxidation.
Aqueous Solubility 0.05 mg/mL0.85 mg/mLIncreased polarity from heteroatoms disrupts crystal packing and improves solvation.
Cell Permeability ( Papp​ ) HighModerate-HighThe methyl ester prodrug strategy maintains lipophilicity for membrane diffusion.

Self-Validating Experimental Protocols

The following protocols detail the synthesis and biological validation of a peptidomimetic inhibitor utilizing Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate. These methods are designed to be self-validating, incorporating strict Quality Control (QC) checkpoints.

Protocol 1: Solution-Phase Peptide Coupling (Amide Bond Formation)

Objective: To couple an N-protected amino acid (e.g., Boc-Val-OH) to the free N-terminus of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate.

Materials:

  • Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate (1.0 eq)

  • Boc-Val-OH (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask purged with inert gas (Nitrogen/Argon), dissolve Boc-Val-OH and HATU in anhydrous DMF (0.1 M concentration). Stir at room temperature for 5 minutes to form the active ester.

  • Base Addition: Add DIPEA dropwise to the reaction mixture. The solution will turn slightly yellow, indicating the deprotonation and activation of the carboxylic acid.

  • Coupling: Add Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate to the activated mixture.

  • Reaction: Stir the mixture continuously at room temperature for 2–4 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting amine indicates reaction completion.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ , 1M HCl (use caution to avoid Boc deprotection), and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification & QC (Self-Validation Checkpoint 2): Purify the crude product via flash column chromatography. Validate the structure and purity (>95%) using LC-MS and 1H -NMR. Look for the distinct pyrimidine aromatic protons at ~8.5-9.1 ppm.

Protocol 2: FRET-Based Viral Protease Inhibition Assay

Objective: To quantify the inhibitory potency ( IC50​ ) of the synthesized peptidomimetic against a target viral protease (e.g., SARS-CoV-2 Mpro).

Materials:

  • Recombinant Viral Protease (e.g., SARS-CoV-2 3CLpro)

  • FRET Substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, 1 mM DTT

  • Black 384-well microplates

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute the recombinant protease in the assay buffer to a final working concentration of 50 nM.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized pyrimidine-based inhibitor in DMSO. Transfer 1 μ L of each dilution to the 384-well plate.

  • Pre-Incubation: Add 40 μ L of the enzyme solution to the wells containing the inhibitor. Incubate at 37°C for 30 minutes. Causality note: Pre-incubation allows the inhibitor to reach binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Add 10 μ L of the FRET substrate (final concentration: 10 μ M) to all wells to initiate the enzymatic cleavage.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis & QC (Self-Validation Checkpoint 3): Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Calculate the Z′ -factor using positive (enzyme + substrate + DMSO) and negative (substrate + DMSO only) controls. A Z′ -factor > 0.5 validates the assay's robustness. Plot the fractional activity ( Vinhibitor​/Vcontrol​ ) against the log of the inhibitor concentration to determine the IC50​ using non-linear regression.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information (PMC).[Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.[Link]

  • Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Computational study on peptidomimetic inhibitors against SARS-CoV-2 main protease. ResearchGate.[Link]

  • COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. National Center for Biotechnology Information (PMC).[Link]

Sources

Application Note: Asymmetric Synthesis of Chiral Amino Acids with Pyrimidine Side Chains

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of pyrimidine side chains into amino acid backbones produces highly valuable non-proteinogenic (unnatural) amino acids. These chiral molecules are critical in modern drug discovery and chemical biology. Historically, synthesizing these compounds relied on racemic approaches that required tedious downstream chiral resolution. This application note details two state-of-the-art, self-validating asymmetric synthesis strategies: Phase-Transfer Catalysis (PTC) for the late-stage alkylation of glycine derivatives, and Ytterbium-Catalyzed Heterocyclization for the de novo construction of pyrimidine rings on chiral amino acid scaffolds.

Mechanistic Rationale & Target Applications

The structural fusion of an amino acid with a pyrimidine heterocycle yields compounds with unique pharmacological and photophysical properties:

  • Neuropharmacology (Willardiine Analogs): Willardiine (1-alanyl-uracil) is a naturally occurring pyrimidine amino acid. Synthetic willardiine and its 6-azawillardiine analogs serve as highly potent and selective agonists for AMPA and kainate glutamate receptors 1. Early syntheses utilizing the Strecker reaction with 1-(formylmethyl)pyrimidine-2,4-dione were plagued by low yields and racemic mixtures 1.

  • Chemical Biology (Fluorescent Probes): The pyrimidine ring acts as a strong π -deficient motif. When conjugated with electron-rich aryl substituents, it generates charge-transfer-based fluorescent α -amino acids with high quantum yields, making them excellent probes for studying protein-protein interactions [[2]]().

Strategy A: Asymmetric Phase-Transfer Catalysis (PTC)

Causality & Expert Insight

Direct asymmetric alkylation of a protected glycine Schiff base is a highly reliable method for synthesizing unnatural amino acids. By employing a chiral Maruoka-type N -spiro quaternary ammonium catalyst in a biphasic system, researchers can achieve exceptional enantiofacial discrimination 3.

The Causality of the Catalyst: The rigid spiro binaphthyl core of the Maruoka catalyst forms a tight, structured ion pair with the transient glycine enolate. This effectively creates a chiral pocket that physically blocks one face of the enolate, forcing the pyrimidine-containing alkyl halide (e.g., 1-(chloromethyl)uracil) to attack exclusively from the unhindered face. The biphasic nature ensures that the uncatalyzed background reaction is kinetically suppressed, making the system highly enantioselective.

Self-Validating Protocol A: PTC Alkylation
  • Preparation of the Organic Phase: Dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 equiv) and the pyrimidine electrophile (1.2 equiv) in anhydrous toluene (0.1 M concentration).

  • Catalyst Addition: Add the chiral Maruoka catalyst ((S,S)- N -spiro quaternary ammonium bromide) at a 1–5 mol% loading 3.

  • Biphasic Initiation: Cool the reaction vessel to 0 °C to maximize stereocontrol. Add 50% aqueous KOH dropwise while maintaining vigorous stirring (≥1000 rpm). Note: High shear stirring is critical to maximize interfacial surface area, allowing the catalyst to efficiently shuttle hydroxide ions.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The complete consumption of the UV-active Schiff base validates the catalytic turnover. If the reaction stalls, verify stirring efficiency before adding more catalyst.

  • Workup & Cleavage: Quench with water and extract with EtOAc. To unmask the free amino acid, treat the crude organic layer with 1M HCl in THF (hydrolyzing the diphenylmethylene group), followed by neat TFA to cleave the tert-butyl ester.

  • Chiral Validation: Analyze the intermediate via chiral HPLC (e.g., Chiralcel OD-H). Comparing the retention times against a deliberately synthesized racemic standard self-validates the enantiofacial selectivity of the reaction.

Strategy B: Ytterbium-Catalyzed De Novo Heterocyclization

Causality & Expert Insight

When specific pyrimidine electrophiles are unstable or unavailable, building the pyrimidine ring directly onto a pre-existing chiral amino acid scaffold is the superior approach. This is achieved via the heterocyclization of ynone-derived α -amino acids with amidines 4.

The Causality of the Catalyst: Traditional pyrimidine syntheses rely on harsh basic conditions, which inevitably deprotonate the delicate α -carbon of the amino acid, leading to catastrophic racemization (epimerization). The use of Ytterbium(III) triflate ( Yb(OTf)3​ ) solves this. As a mild, oxophilic Lewis acid, Yb(OTf)3​ specifically activates the ynone carbonyl for nucleophilic attack by the amidine without altering the pH, thereby perfectly preserving the stereochemical integrity of the starting material 2.

Self-Validating Protocol B: Lewis Acid-Catalyzed Cyclization
  • Ynone Preparation: Convert commercially available N -Boc-L-aspartic acid t-butyl ester to a Weinreb amide using N,O -dimethylhydroxylamine hydrochloride, TBTU, and HOBt. Treat this intermediate with an aryl-substituted alkynyl lithium salt at -78 °C to cleanly generate the ynone-derived amino acid (61–89% yield) 4.

  • Heterocyclization Setup: In a dry Schlenk flask, combine the ynone (1.0 equiv), an amidine hydrochloride (e.g., benzamidine, 1.5 equiv), and K2​CO3​ (2.4 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: Add Yb(OTf)3​ (10–20 mol%) to the suspension.

  • Thermal Cyclization: Heat the mixture to 80 °C for 16 hours under an inert atmosphere 4.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify the product via flash column chromatography.

  • Photophysical & Chiral Validation: Validate the retention of chirality via polarimetry (comparing optical rotation to the L-aspartic acid precursor). Confirm the successful formation of the charge-transfer pyrimidine system by recording the UV-Vis absorption and fluorescence emission spectra (looking for a distinct bathochromic shift) 2.

Quantitative Data Comparison

ParameterStrategy A: PTC AlkylationStrategy B: Yb-Catalyzed Heterocyclization
Primary Application Willardiine analogs, AMPA/Kainate agonistsFluorescent probes, charge-transfer amino acids
Key Catalyst Maruoka Catalyst (1–5 mol%) Yb(OTf)3​ (10–20 mol%)
Chiral Source Catalyst-controlled (Enantioselective)Substrate-controlled (Chiral pool retention)
Typical Yields 75–95%61–89%
Enantiomeric Excess >95% ee (Highly selective)>98% ee (Complete retention of starting chirality)
Reaction Temp. 0 °C to Room Temperature-78 °C (Ynone step), 80 °C (Cyclization)
Epimerization Risk Low (Stereocenter formed dynamically)Low (Protected by mild Lewis acid conditions)

Workflow Visualization

AsymmetricSynthesis Start Target: Chiral Pyrimidine Amino Acids MethodA Strategy A: PTC Alkylation (Pre-formed Pyrimidine) Start->MethodA MethodB Strategy B: Yb-Catalysis (De Novo Pyrimidine) Start->MethodB SubA Glycine Schiff Base + Pyrimidine Alkyl Halide MethodA->SubA SubB Ynone-Derived Amino Acid + Amidine MethodB->SubB CatA Maruoka Catalyst (N-Spiro Ammonium) SubA->CatA Base (e.g., KOH/Toluene) MechA Enantiofacial Shielding (High ee %) CatA->MechA FinalA Willardiine Analogs (AMPA/Kainate Agonists) MechA->FinalA CatB Yb(OTf)3 Catalyst (Lewis Acid) SubB->CatB Heat (80 °C) MechB Chemoselective Cyclization (No Epimerization) CatB->MechB FinalB Fluorescent Pyrimidine Amino Acids MechB->FinalB

Figure 1: Divergent asymmetric workflows for the synthesis of pyrimidine-derived chiral amino acids.

References

  • Title: Synthesis of Willardiine and 6-Azawillardiine Analogs: Pharmacological Characterization on Cloned Homomeric Human AMPA and Kainate Receptor Subtypes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α -Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis of α -Trifluoromethylthio- β -Amino Acids under Phase Transfer Catalysis Source: Organic Letters - ACS Publications URL: [Link]

Sources

Development of anti-inflammatory drugs using pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design, Synthesis, and Validation of Pyrimidine-Based Anti-Inflammatory Scaffolds

Executive Summary & Mechanistic Rationale

The pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3—is a highly privileged scaffold in modern medicinal chemistry[1]. Because it is a fundamental building block of endogenous nucleic acids (DNA and RNA), the pyrimidine core exhibits excellent biocompatibility, low inherent toxicity, and favorable pharmacokinetic profiles[2].

In the context of anti-inflammatory drug development, pyrimidine derivatives have demonstrated profound efficacy in downregulating key inflammatory mediators, including Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and inducible Nitric Oxide Synthase (iNOS)[3]. The mechanistic advantage of the pyrimidine scaffold lies in its precise hydrogen-bonding geometry. The N1 and N3 atoms act as potent hydrogen-bond acceptors, allowing these molecules to dock seamlessly into the allosteric or active sites of inflammatory enzymes, mimicking endogenous substrates[4]. Fusing the pyrimidine ring with other heterocycles (e.g., pyrazole to form pyrazolo[3,4-d]pyrimidines) restricts conformational flexibility, thereby enhancing selectivity for the COX-2 active site over the constitutively expressed COX-1[3]. This selectivity is paramount for avoiding the gastrointestinal toxicity classically associated with non-selective NSAIDs.

Target Pathway Visualization

The following diagram illustrates the dual-action mechanism by which advanced pyrimidine scaffolds disrupt the inflammatory cascade, targeting both direct enzymatic activity (COX-2) and upstream transcriptional regulation (NF-κB).

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 TNFa TNF-α Secretion NFkB->TNFa PGE2 PGE2 Synthesis COX2->PGE2 Pyrim Pyrimidine Scaffold (Drug Candidate) Pyrim->NFkB Pathway Blockade Pyrim->COX2 Enzymatic Inhibition

Fig 1: Mechanistic pathway of pyrimidine scaffolds inhibiting NF-κB and COX-2 inflammatory cascades.

Synthetic Protocol: Fused Pyrazolo[3,4-d]pyrimidine Core

This protocol details the synthesis of a 4-substituted pyrazolo[3,4-d]pyrimidine derivative. The methodology is designed as a self-validating system, utilizing TLC and LC-MS at each intermediate stage to ensure structural integrity before proceeding.

Phase 1: Synthesis of the Pyrimidin-4-one Core

  • Reagents : 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), Formamide (excess).

  • Procedure : Suspend the pyrazole precursor in formamide (10 mL/mmol). Heat the mixture to 180°C under a nitrogen atmosphere for 8 hours.

  • Causality : Formamide acts as both the solvent and the single-carbon donor required to close the pyrimidine ring. The inert nitrogen atmosphere prevents oxidative degradation of the amine precursor at elevated temperatures.

  • Validation : Cool to room temperature and pour into ice water. The intermediate (pyrazolo[3,4-d]pyrimidin-4-one) will precipitate. Filter and confirm the mass via LC-MS (ESI+).

Phase 2: Halogenation to 4-Chloro Intermediate

  • Reagents : Pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq), Phosphorus oxychloride (POCl3, 10 eq), N,N-dimethylaniline (0.5 eq).

  • Procedure : Reflux the intermediate in POCl3 at 110°C for 4 hours.

  • Causality : POCl3 is the chlorinating agent that converts the inert carbonyl into a highly reactive electrophilic chloride. N,N-dimethylaniline is a critical additive; it acts as a catalytic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed cleavage of the pyrazole ring.

  • Validation : Distill off excess POCl3 in vacuo. Quench the residue carefully with crushed ice. Extract with ethyl acetate and verify the halogenated mass shift (+18 Da replacing -OH with -Cl).

Phase 3: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents : 4-Chloro intermediate (1.0 eq), Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq), Triethylamine (TEA, 2.0 eq), Isopropanol (solvent).

  • Procedure : Dissolve the 4-chloro intermediate in isopropanol. Add TEA and the substituted aniline. Reflux at 80°C for 6 hours.

  • Causality : The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to SNAr. TEA neutralizes the generated HCl, ensuring the aniline nucleophile remains unprotonated and reactive. Isopropanol is chosen because the final product typically crystallizes out of it upon cooling, simplifying purification.

In Vitro Pharmacological Validation Protocols

Protocol 4.1: Fluorometric COX-1/COX-2 Selectivity Assay Objective: To quantify the selectivity index (SI) of the synthesized pyrimidine derivatives to ensure a low risk of gastrointestinal toxicity.

  • Preparation : Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor for COX peroxidase activity).

  • Incubation : Add the pyrimidine test compounds (dissolved in 0.1% DMSO) at varying concentrations (0.01 to 100 µM). Crucial Step : Pre-incubate for 15 minutes at 37°C before adding the substrate. Causality: Pyrimidine-based COX-2 inhibitors often exhibit time-dependent, slow-binding kinetics[3]. Failing to pre-incubate will result in artificially high IC50 values (false negatives).

  • Reaction : Initiate the reaction by adding arachidonic acid (10 µM) and a fluorometric probe (e.g., ADHP). Read fluorescence (Ex/Em = 535/587 nm) after 5 minutes.

  • Validation : Include Celecoxib as a positive control (expected COX-2 IC50 ~0.04 µM) and 0.1% DMSO as the vehicle control to establish baseline 100% activity.

Protocol 4.2: Cell-Based Anti-Inflammatory Assay (LPS-Induced Macrophages) Objective: To evaluate the suppression of downstream inflammatory mediators (TNF-α and NO) in a physiological cellular model.

  • Cell Culture : Seed RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well.

  • Treatment : Pre-treat cells with the pyrimidine derivatives for 2 hours, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Quantification :

    • NO Production: Mix 50 µL of culture supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Causality: Nitric Oxide is highly unstable; the Griess reagent traps its stable nitrite breakdown product, serving as a reliable and easily quantifiable proxy for iNOS expression.

    • TNF-α: Quantify using a standard sandwich ELISA kit.

Structure-Activity Relationship (SAR) Data Summary

The structural functionalization of the pyrimidine core drastically alters its pharmacodynamic profile[3],[4]. The table below summarizes the SAR of various C4-aniline substitutions on the pyrazolo[3,4-d]pyrimidine scaffold.

CompoundC4-Aniline SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%) at 10 µM
P-01 Unsubstituted Phenyl12.45 ± 0.82.15 ± 0.25.842%
P-02 4-Methylphenyl (-CH3)18.20 ± 1.10.85 ± 0.121.458%
P-03 4-Methoxyphenyl (-OCH3)>50.00.42 ± 0.05>119.074%
P-04 4-Chlorophenyl (-Cl)8.10 ± 0.61.10 ± 0.17.335%
Celecoxib (Standard Control)14.80 ± 1.20.04 ± 0.01370.088%

SAR Insights :

  • Electron-Donating Groups (EDGs) : Substitutions such as methoxy (-OCH3) at the para-position (Compound P-03) significantly enhance COX-2 selectivity and TNF-α inhibition. The oxygen atom acts as an additional hydrogen-bond acceptor, interacting favorably with the Arg513 residue unique to the COX-2 allosteric side pocket[3].

  • Electron-Withdrawing Groups (EWGs) : Halogen substitutions (Compound P-04) increase the lipophilicity but often reduce the overall Selectivity Index by increasing off-target COX-1 affinity, highlighting the necessity of electron-rich moieties for optimal anti-inflammatory design[4].

Sources

Application Note & Protocols: Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate as a Novel Molecular Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The field of cellular bioimaging is continually advancing through the development of novel molecular probes that offer higher specificity and minimal perturbation to biological systems.[1][2] Non-canonical amino acids (ncAAs) represent a powerful class of probes that can be metabolically incorporated into proteins, enabling the visualization and analysis of complex cellular processes.[3][4] This guide introduces Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate, hereafter referred to as PyrAlaMe, a novel ncAA with potential applications in targeted bioimaging. The pyrimidine moiety, a core component of nucleobases, suggests a unique application for probing cellular states with high metabolic and protein synthesis rates, such as those observed in oncology and neurobiology.[5][6][7] This document provides a comprehensive overview of PyrAlaMe, its proposed mechanisms of action, and detailed protocols for its application in both fluorescence microscopy via bioorthogonal labeling and for evaluation as a potential Positron Emission Tomography (PET) imaging agent.

Introduction to PyrAlaMe: A Probe for Metabolic Activity

Traditional bioimaging methods, such as fluorescent protein tags (e.g., GFP), can be limited by the large size of the tag, which may interfere with protein function.[8][9] Small molecule probes, particularly fluorescent amino acids, offer a less invasive alternative for labeling proteins and visualizing biological processes in living cells.[9][]

PyrAlaMe is an analog of natural amino acids, designed for metabolic incorporation into newly synthesized proteins. Its key feature is the pyrimidine ring. Since cancer cells and other highly proliferative cells exhibit upregulated amino acid transport and protein synthesis, PyrAlaMe is hypothesized to be preferentially taken up and utilized by these cells.[5][7] This preferential uptake forms the basis of its utility as a molecular probe for two primary imaging modalities:

  • Fluorescence Microscopy: By chemically modifying PyrAlaMe to include a bioorthogonal handle (e.g., an azide or alkyne), it can be incorporated into proteins and subsequently tagged with a fluorescent reporter molecule via a "click" chemistry reaction.[11][12] This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the specific visualization of protein synthesis in cells and tissues.[12][13]

  • Positron Emission Tomography (PET): Radiolabeled amino acids are established tracers for tumor imaging, as they can delineate tumor boundaries with high contrast against normal tissue.[6][14][15] By labeling PyrAlaMe with a positron-emitting isotope like Fluorine-18 (¹⁸F), it has the potential to serve as a novel PET tracer for diagnosing and monitoring cancers with high metabolic activity.[5][14]

Probe Characteristics and Properties

The fundamental properties of PyrAlaMe are summarized below. For bioimaging applications, the structure would be further modified to include a bioorthogonal handle for fluorescence imaging or a radioisotope for PET.

PropertyDescriptionSource
IUPAC Name Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoateN/A
Abbreviation PyrAlaMeN/A
CAS Number 1821828-14-1[16]
Molecular Formula C₈H₁₁N₃O₂[17]
Molecular Weight 197.20 g/mol N/A
Structure N/A

Proposed Mechanism of Cellular Uptake and Labeling

The utility of PyrAlaMe as a bioimaging probe is predicated on its recognition by cellular machinery. The proposed mechanism involves active transport into the cell, followed by incorporation into the proteome, which can then be visualized.

Causality of Uptake: Many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet the high metabolic demands of proliferation.[5][7] PyrAlaMe, as an amino acid analog, is expected to be a substrate for these transporters, leading to its accumulation in target cells. Once inside the cell, it is charged onto a cognate tRNA by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains during translation.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PyrAlaMe PyrAlaMe Probe Transporter Amino Acid Transporter (e.g., LAT1) PyrAlaMe->Transporter Uptake PyrAlaMe_in PyrAlaMe Transporter->PyrAlaMe_in Ribosome Ribosome PyrAlaMe_in->Ribosome tRNA Charging & Translation Protein Newly Synthesized Protein (PyrAlaMe incorporated) Ribosome->Protein Incorporation Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Fluorophore Fluorescent Dye (via Click Chemistry) Fluorophore->Labeled_Protein Bioorthogonal Labeling Microscopy Microscopy Labeled_Protein->Microscopy Detection

Caption: Proposed mechanism of PyrAlaMe uptake and labeling.

Protocol 1: Live-Cell Imaging with PyrAlaMe via Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

This protocol details the use of an azide-modified version of PyrAlaMe (PyrAlaMe-N₃) for fluorescently labeling newly synthesized proteins in cultured mammalian cells. The protocol is adapted from established BONCAT methodologies.[12][13][18]

Rationale: This protocol is designed to maximize the incorporation of PyrAlaMe-N₃ while minimizing cytotoxicity. Cells are first starved of methionine to enhance the uptake of the methionine-surrogate ncAA.[12] Following incorporation, a copper-catalyzed click reaction covalently attaches a fluorescent alkyne dye to the azide handle on PyrAlaMe, allowing for visualization.

Experimental Workflow Diagram

Caption: Step-by-step workflow for BONCAT imaging.

Materials and Reagents
  • Cells: Cell line of interest (e.g., HeLa, U2OS).

  • Culture Medium: Standard DMEM/RPMI, fetal bovine serum (FBS), penicillin-streptomycin.

  • Starvation Medium: DMEM lacking L-methionine (Met-free DMEM).

  • Probe: Azide-modified PyrAlaMe (PyrAlaMe-N₃), 50 mM stock in DMSO.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Wash Buffer: PBS with 3% BSA.

  • Click Reaction Cocktail (prepare fresh):

    • Alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488), 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄), 50 mM stock in H₂O.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in H₂O.

    • Sodium Ascorbate, 500 mM stock in H₂O (prepare fresh).

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

Step-by-Step Protocol
  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Methionine Starvation (Critical Step): a. Gently aspirate the culture medium. b. Wash cells once with pre-warmed PBS. c. Add 500 µL of pre-warmed Met-free DMEM supplemented with 10% dialyzed FBS. d. Incubate for 45 minutes at 37°C, 5% CO₂.

  • Probe Incubation: a. Add PyrAlaMe-N₃ stock solution directly to the starvation medium to a final concentration of 50-200 µM. b. Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal time and concentration should be determined empirically for each cell line.

  • Fixation: a. Aspirate the medium and wash cells three times with cold PBS. b. Add 500 µL of 4% PFA and incubate for 15 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization: a. Add 500 µL of 0.25% Triton X-100 in PBS. b. Incubate for 10 minutes at room temperature. c. Wash three times with PBS containing 3% BSA.

  • Click Chemistry Reaction: a. Prepare the click cocktail immediately before use in an Eppendorf tube. For 500 µL final volume:

    • PBS: 435 µL
    • Alkyne-fluorophore (2-10 µM final): 1 µL of 10 mM stock
    • CuSO₄ (1 mM final): 10 µL of 50 mM stock
    • THPTA (1 mM final): 10 µL of 50 mM stock
    • Sodium Ascorbate (10 mM final): 4 µL of 500 mM stock b. Vortex the tube immediately after adding sodium ascorbate. c. Aspirate the wash buffer from the cells and add the 500 µL of click cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.
  • Washing and Counterstaining: a. Aspirate the click cocktail and wash three times with PBS + 3% BSA. b. Add DAPI solution (e.g., 1 µg/mL in PBS) and incubate for 5 minutes. c. Wash three final times with PBS.

  • Mounting and Imaging: a. Carefully mount the coverslip onto a microscope slide using antifade mounting medium. b. Seal the edges with nail polish. c. Image using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI.

Protocol 2: In Vitro Uptake Assay for PET Probe Evaluation

This protocol describes a foundational experiment to assess the potential of radiolabeled [¹⁸F]PyrAlaMe as a PET tracer by measuring its uptake in cultured cancer cells versus control cells.

Rationale: A successful PET tracer for oncology must demonstrate higher accumulation in tumor cells compared to healthy cells.[5][14] This assay quantifies the radioactivity incorporated by two cell populations—one with high expression of amino acid transporters (e.g., a cancer cell line) and a control—to determine a tumor-to-background ratio, a critical parameter for evaluating PET agents.

Materials and Reagents
  • Cells: Cancer cell line (e.g., U87-MG glioma) and a non-cancer control line (e.g., primary astrocytes).

  • Culture Medium: Standard cell culture reagents.

  • Probe: [¹⁸F]PyrAlaMe, synthesized and quality-controlled by a radiochemistry facility.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • Lysis Buffer: 1N Sodium Hydroxide (NaOH).

  • Scintillation Fluid: For gamma counting.

  • Protein Assay: BCA or Bradford protein assay kit.

  • Instrumentation: Gamma counter.

Step-by-Step Protocol
  • Cell Seeding: Plate cells in 12-well plates and grow to ~80-90% confluency. Use at least triplicate wells for each condition (cancer vs. control, and a non-specific binding control).

  • Preparation: a. On the day of the experiment, aspirate the culture medium. b. Wash cells twice with 1 mL of pre-warmed uptake buffer.

  • Probe Incubation: a. Prepare the [¹⁸F]PyrAlaMe working solution by diluting it in uptake buffer to a final concentration of approximately 1-2 µCi/mL. b. For non-specific binding control wells: Add a high concentration (e.g., 10 mM) of non-radiolabeled PyrAlaMe 10 minutes before adding the radiotracer. c. Add 500 µL of the [¹⁸F]PyrAlaMe working solution to each well. d. Incubate for a defined period (e.g., 5, 15, 30, and 60 minutes to create a time-course) at 37°C.

  • Stopping the Uptake: a. To terminate the uptake, rapidly aspirate the radioactive medium. b. Immediately wash the cells three times with 1 mL of ice-cold PBS to remove unbound tracer.

  • Cell Lysis and Collection: a. Add 500 µL of 1N NaOH to each well to lyse the cells. b. Incubate for 10 minutes at room temperature. c. Pipette the lysate from each well into a labeled gamma counting tube. d. Wash each well with an additional 500 µL of NaOH and add it to the respective tube to ensure complete collection.

  • Radioactivity Measurement: a. Measure the radioactivity in each tube using a gamma counter. Record the counts per minute (CPM). b. Allow samples to decay and correct for the half-life of ¹⁸F (109.8 minutes).

  • Protein Quantification: a. In a parallel set of wells cultured under identical conditions, lyse the cells and measure the total protein content per well using a BCA or Bradford assay. This is used for normalization.

  • Data Analysis: a. Normalize the radioactive counts to the protein content for each well (CPM/mg protein). b. Calculate the specific uptake by subtracting the non-specific binding counts from the total uptake counts. c. Plot the specific uptake (% of added dose/mg protein) over time for both cell lines. d. Calculate the uptake ratio (cancer cell uptake / control cell uptake) at the time of maximum accumulation.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
Low fluorescent signal (BONCAT) - Inefficient probe incorporation.- Failed click reaction.- Low protein synthesis rate.- Increase probe concentration or incubation time.- Use fresh sodium ascorbate; check CuSO₄ concentration.- Ensure cells are healthy and in log-growth phase.
High background fluorescence - Incomplete washing.- Non-specific binding of the alkyne dye.- Increase the number and duration of wash steps.- Add a BSA blocking step before the click reaction.
Low radiotracer uptake (PET Assay) - Cell line does not overexpress target transporters.- Poor probe stability.- Select a cell line known for high LAT1 expression.- Verify the radiochemical purity of the probe before use.
High non-specific binding - Probe is too lipophilic.- Insufficient washing.- Consider structural modifications to the probe.- Increase the number of washes with ice-cold PBS.
Cell death/morphology changes - Probe cytotoxicity.- Harsh fixation/permeabilization.- Perform a dose-response curve to find the optimal, non-toxic probe concentration.- Reduce PFA concentration or Triton X-100 incubation time.

Conclusion

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate (PyrAlaMe) represents a promising new scaffold for the development of molecular probes for bioimaging. Its structure suggests a natural targeting mechanism towards cells with high metabolic and protein synthesis demands. The protocols outlined in this guide provide a robust framework for researchers to explore its utility in both high-resolution fluorescence microscopy and for preclinical evaluation as a PET imaging agent. Further validation and in vivo studies will be essential to fully characterize its potential in advancing the diagnosis and study of proliferative diseases.

References

  • Penn Today. (2021, October 12). Improved fluorescent amino acids for cellular imaging. [Link]

  • Courtial, E. J., et al. (2021). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons. Nature Communications, 12(1), 6715. [Link]

  • Shiraishi, T., et al. (2018). Diagnosis of Brain Tumors Using Amino Acid Transport PET Imaging with 18F-fluciclovine. Asia Oceania Journal of Nuclear Medicine & Biology. [Link]

  • McConathy, J., et al. (2002). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 45(12), 2571-2580. [Link]

  • DeForest, C. A., et al. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Central Science. [Link]

  • Lang, K., & Chin, J. W. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. BYU ScholarsArchive. [Link]

  • Anim, E. P., et al. (2022). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE. [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543-1553. [Link]

  • Senevirathne, C., et al. (2024). A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. RSC Advances. [Link]

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  • Jha, A., et al. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Nuclear Medicine. [Link]

  • Chiaravalloti, A., et al. (2022). A Systematic Review of Amino Acid PET Imaging in Adult-Type High-Grade Glioma Surgery: A Neurosurgeon's Perspective. Cancers. [Link]

  • Laska, M., et al. (2020). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. [Link]

  • Asanuma, H., et al. (2021). Fluorescence Probes for Imaging Basic Carboxypeptidase Activity in Living Cells with High Intracellular Retention. Analytical Chemistry, 93(7), 3541-3548. [Link]

  • Gebura-Vreja, I. C. (2018). Non-Canonical Amino Acids as Minimal Tags for Investigating Protein Organization and Turnover. Ludwig-Maximilians-Universität München. [Link]

  • College of Chemistry and Molecular Engineering, Peking University. (2024, June 3). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. [Link]

  • Hida, Y., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience. [Link]

  • The Australian National University. Non-Canonical Amino Acids for Protein Analysis in vitro and in Cells. [Link]

  • Johal, A. S., et al. (2024). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. [Link]

  • Gurnani, Y., et al. (2019). Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. Bio-protocol. [Link]

  • ResearchGate. (2016, August 16). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC?[Link]

  • Kumar, N., & Mandal, S. K. (2024). Design, Synthesis, and Applications of Fluorescent Amino Acids in Bioimaging. Chemical & Biomedical Imaging. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of (R)-(+)Methyl 3Amino3-(5-hydroxy-2-pyridinyl)propanoate, an Analogue of L-Azatyrosine. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1403. [Link]

  • Namikawa, T., et al. (2018). Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. World Journal of Gastroenterology, 24(19), 2046-2055. [Link]

  • Wang, M., et al. (2012). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 17(4), 3624-3637. [Link]

  • Google Patents. BR112015025140A2 - 2-phenylimidazo [1,2-a] pyrimidines as imaging agents.
  • Google Patents.
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Troubleshooting & Optimization

Troubleshooting purification of pyrimidine-containing amino acids by chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist

Welcome to the advanced troubleshooting center. Purifying pyrimidine-containing amino acids—whether they are naturally occurring nucleoamino acids like willardiine or synthetic Fmoc-protected building blocks for peptide nucleic acids—presents a unique chromatographic challenge. The zwitterionic nature of the amino acid backbone, combined with the polar, hydrogen-bonding capable, and mildly basic pyrimidine ring (e.g., cytosine, thymine, uracil), creates competing retention mechanisms.

If you do not strictly control these secondary interactions, you will inevitably face severe peak tailing, poor recovery, and co-elution of stereoisomers. This guide is designed to bridge the gap between theoretical physical chemistry and benchtop execution, providing you with the causality behind each failure mode and self-validating protocols to guarantee your purification success.

Core Decision & Troubleshooting Workflow

The following logic tree outlines the critical decision points when optimizing a chromatographic method for pyrimidine-containing amino acids.

Troubleshooting_Workflow A Analyze Pyrimidine Amino Acid B Evaluate Peak Shape (Asymmetry Factor) A->B C Peak Tailing (As > 1.5) B->C Tailing Observed D Symmetrical Peak (As 1.0 - 1.2) B->D Ideal Shape E Silanol Interaction? Check pH C->E H Evaluate Retention (k' Factor) D->H F Lower pH < 3.0 (e.g., 0.1% TFA) E->F pH > 3.0 G Use End-capped C18 Column E->G pH < 3.0 F->B Re-evaluate G->B Re-evaluate I Poor Retention (k' < 1) Switch to HILIC H->I Elutes in Void J Good Retention Scale to Preparative H->J k' > 2

Caption: Chromatographic troubleshooting workflow for pyrimidine-containing amino acids.

Diagnostic Matrix: Quantitative Troubleshooting

Use this table to benchmark your current chromatograms against ideal quantitative parameters.

Diagnostic ParameterIdeal TargetProblematic ObservationMechanistic Root CauseCorrective Action
Asymmetry Factor (As) 1.0 – 1.2> 1.5 (Severe Tailing)Basic nitrogen interaction with ionized silanols (SiO⁻)Lower mobile phase pH < 3.0; use end-capped silica.
Retention Factor (k') 2.0 – 10.0< 1.0 (Void elution)Extreme hydrophilicity of unprotected nucleoamino acidsSwitch from RP-HPLC to HILIC stationary phase.
Resolution (Rs) > 1.5< 1.0 (Co-elution)Mass overload or excessive gradient steepnessDilute sample in initial mobile phase; decrease gradient slope.
Recovery (%) > 90%< 50%Chelation with trace metals in silica matrix or fritUtilize high-purity Type B silica; passivate system.

Deep-Dive Q&A: Mechanistic Troubleshooting

Q1: My pyrimidine amino acid peaks exhibit severe tailing (Asymmetry factor > 2.0) on a standard C18 column. How do I correct this? A1: Peak tailing in this context is almost always a symptom of secondary retention mechanisms. While the hydrophobic backbone interacts with the C18 stationary phase, the basic nitrogen atoms on the pyrimidine ring and the free alpha-amino group interact electrostatically with1[1].

  • Causality: At a mobile phase pH above 3.0, these silanols deprotonate. The positively charged amino/pyrimidine groups are then retained by both hydrophobic partitioning and ion-exchange mechanisms, causing the peak to "drag" or tail[2].

  • Solution: Lower the mobile phase pH to < 3.0 using an ion-pairing acid.3, neutralizing their charge and shutting down the secondary ion-exchange interaction[3]. If tailing persists, switch to a2, which sterically shields any remaining residual silanols[2].

Q2: I am losing resolution between closely related pyrimidine stereoisomers during preparative scale-up. What is failing? A2: Loss of resolution during scale-up is typically driven by mass overload or solvent mismatch, which deforms the peak shape (often fronting) and causes closely eluting peaks to merge. Pyrimidine amino acids have limited solubility in highly aqueous mobile phases, meaning researchers often inject larger volumes of concentrated sample dissolved in strong organic solvents like DMSO.

  • Causality: Injecting a strong solvent plug disrupts the local partitioning equilibrium at the column head. The analyte travels too far down the column before focusing, destroying the theoretical plate count (N).

  • Solution: Dilute your sample in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water) rather than pure organic solvent. If solubility is an issue, utilize a larger column diameter to increase the surface area and load capacity, maintaining the injection volume at < 5% of the column void volume.

Q3: The retention factor (k') of my unprotected nucleoamino acid is less than 1.0 on a reversed-phase column. It elutes in the void volume. How can I retain it? A3: Unprotected pyrimidine amino acids are highly polar and hydrophilic. In reversed-phase chromatography (RP-HPLC), retention relies on hydrophobicity.

  • Causality: The robust hydration shell around the highly polar pyrimidine ring and the zwitterionic amino acid backbone prevents the molecule from partitioning into the hydrophobic C18 layer.

  • Solution: Transition from RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Retention is achieved via partitioning into a water-enriched layer immobilized on the stationary phase surface.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. A protocol is only complete when it passes its built-in validation criteria.

Protocol 1: RP-HPLC Purification of Fmoc-Protected Pyrimidine Amino Acids

Purpose: High-yield purification of synthetic nucleoamino acid building blocks (e.g., Fmoc-DAP(T)-OH) prior to solid-phase peptide synthesis[4].

  • Mobile Phase Preparation: Prepare Buffer A (0.05% - 0.1% TFA in LC-MS grade H₂O) and Buffer B (0.05% - 0.1% TFA in LC-MS grade Acetonitrile).

    • Causality: TFA acts as both an acidifier to 3 and an ion-pairing agent to increase the apparent hydrophobicity of the basic analytes[3].

  • Column Equilibration: Use a fully end-capped preparative C18 column (e.g., 5 μm, 21.2 x 250 mm). Equilibrate with 5% Buffer B at an appropriate flow rate until the baseline UV absorbance at 254 nm and 260 nm (pyrimidine λmax) is entirely stable.

  • Sample Loading: Dissolve the crude nucleoamino acid in a minimal volume of 50:50 Buffer A/B. Filter through a 0.22 μm PTFE syringe filter to remove particulates.

  • Gradient Elution: Run a shallow linear gradient from 5% to 70% Buffer B over 45 minutes[4].

    • Causality: A shallow gradient maximizes resolution (Rs) by allowing subtle differences in hydrophobicity between the target and truncated synthesis byproducts to dictate partitioning.

  • Fraction Collection: Collect fractions based on UV thresholding at 260 nm.

Validation Criteria: Lyophilize the collected main fraction. Re-dissolve a 1 mg/mL aliquot and inject 10 μL onto an analytical C18 column using the exact same mobile phase system. The protocol is validated if the analytical chromatogram yields a single peak with > 95% Area Under Curve (AUC) and a USP Tailing Factor (As) between 1.0 and 1.2 .

Protocol 2: HILIC Purification of Unprotected Nucleoamino Acids

Purpose: Retain and purify highly polar, unprotected pyrimidine amino acids that fail to retain on standard C18 columns.

  • Mobile Phase Preparation: Buffer A: 10 mM Ammonium Formate in H₂O (pH 3.0). Buffer B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% H₂O.

    • Causality: HILIC requires a high concentration of organic solvent to maintain the water-enriched layer on the stationary phase. Ammonium formate provides the necessary ionic strength to ensure sharp peak shapes without suppressing downstream MS ionization.

  • Column Selection: Use an Amide-bonded stationary phase.

    • Causality: Amide columns provide excellent hydrogen-bonding capabilities, perfectly complementing the hydrogen-bond donor/acceptor profile of the pyrimidine ring.

  • Sample Dilution: Dilute the sample in at least 75% Acetonitrile.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, leading to severe peak distortion and retention time shifts.

  • Gradient Elution: Run a gradient from 100% Buffer B down to 50% Buffer B over 30 minutes. (Note: HILIC gradients run from high organic to high aqueous).

Validation Criteria: Re-inject the purified fraction. The protocol is validated if the retention factor (k') is ≥ 2.0 , confirming successful partitioning into the aqueous layer, with an overall purity of > 95% .

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • Synthesis, Antiproliferative Activity, and DNA Binding Studies of Nucleoamino Acid-Containing Pt(II) Complexes - PMC (National Institutes of Health). URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. URL:[Link]

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Technical Support Center: Optimizing Reaction Conditions for Coupling Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the coupling of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate.

This non-natural amino acid derivative is a highly valuable building block in medicinal chemistry. However, its electron-deficient, basic pyrimidine ring and base-sensitive methyl ester present unique synthetic challenges. This guide synthesizes field-proven insights with mechanistic causality to ensure your coupling workflows are robust, high-yielding, and stereochemically pure.

Diagnostic Troubleshooting Workflow

Before diving into specific mechanistic issues, use the following diagnostic logic tree to identify the root cause of your coupling failures.

Troubleshooting start Issue: Low Yield or Impurities Detected q1 Is the amine fully free-based? (Salt form) start->q1 sol1 Add 2.5-3.0 eq Base (Neutralize 2x HCl) q1->sol1 No q2 Epimerization of Activated Acid? q1->q2 Yes sol2 Switch base to 2,4,6-Collidine Use DIC/OxymaPure q2->sol2 Yes q3 Methyl Ester Hydrolysis? q2->q3 No sol3 Use Anhydrous Solvents Minimize Base Excess q3->sol3 Yes

Caption: Troubleshooting workflow for coupling Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate.

Frequently Asked Questions & Mechanistic Causality

Q1: Why is my coupling yield extremely low when using the commercial reagent?

The Causality: The commercial building block is almost exclusively supplied as a 1[1]. Both the α -amine and the basic nitrogen atoms of the pyrimidine ring coordinate with HCl. If you utilize standard coupling conditions (e.g., 1.0–1.5 equivalents of base), the α -amine remains protonated and non-nucleophilic, completely halting the aminolysis step. The Solution: You must pre-neutralize the salt by adding at least 2.5–3.0 equivalents of base to fully liberate the free amine before introducing the activated electrophile.

Q2: I am observing significant epimerization of my activated carboxylic acid. How can I prevent this?

The Causality: Epimerization (racemization) during peptide coupling generally proceeds via the formation of an oxazolone intermediate. This side reaction is heavily catalyzed by strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) [which abstract the α -proton of the activated ester][2]. The Solution:

  • Optimize the Base: Switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP) . Extensive studies demonstrate that3 significantly suppresses racemization during the coupling of sensitive residues[3].

  • Optimize the Coupling Reagent: Transition from HATU/DIPEA to the DIC/OxymaPure system. 4 that outcompetes oxazolone formation, ensuring chiral integrity[4].

Mechanism acid Activated Acid (O-Acylisourea) oxyma Oxyma Active Ester (Stable/Fast) acid->oxyma + OxymaPure oxazolone Oxazolone Intermediate (Base Catalyzed) acid->oxazolone Excess Base (e.g., DIPEA) product Desired Amide (Retention of Chirality) oxyma->product + Amine racemization Epimerized Amide (Impurity) oxazolone->racemization + Amine

Caption: Desired Oxyma esterification pathway versus base-catalyzed oxazolone epimerization side reaction.

Q3: Why am I seeing hydrolysis of the methyl ester?

The Causality: The methyl ester protecting group is highly susceptible to saponification if trace water is present in the solvent (e.g., hygroscopic DMF) alongside an excess of base. The Solution: Utilize strictly anhydrous solvents (stored over molecular sieves) and limit the reaction time to 2 hours. Avoid aqueous basic workups with prolonged exposure times.

Quantitative Performance Data

The following table summarizes the expected outcomes when coupling a sterically hindered, epimerization-prone carboxylic acid to Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate under various conditions.

Coupling SystemBase (Equivalents)Pre-activation TimeYield (%)Epimerization (%)
HATU / HOAtDIPEA (3.0 eq)5 min82%15.2%
DIC / HOBtNMM (3.0 eq)10 min75%8.5%
DIC / OxymaPure 2,4,6-Collidine (3.0 eq) 5 min >95% <1.0%

Optimized Solution-Phase Protocol

This protocol is a self-validating system designed to maximize yield while preventing racemization and ester hydrolysis.

Reagents Required:

  • Electrophile: N-protected amino acid or carboxylic acid (1.0 eq)

  • Nucleophile: Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate dihydrochloride (1.1 eq)

  • Coupling Reagent: Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Additive: OxymaPure (1.1 eq)

  • Base: 2,4,6-Collidine (TMP) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIC (1.1 eq) dropwise at 0 °C. Stir for 5 minutes to form the highly reactive Oxyma active ester.

  • Neutralization: In a separate dry vial, suspend Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate dihydrochloride (1.1 eq) in a minimum volume of anhydrous DMF. Add 2,4,6-Collidine (3.0 eq) and sonicate briefly. Validation Check: The cloudy suspension will become a clear solution once the free amine is fully liberated from the hydrochloride salt.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated ester mixture. Allow the reaction to warm to room temperature (20-25 °C) and stir for exactly 2 hours.

  • Monitoring: Monitor reaction completion via LC-MS. Validation Check: The disappearance of the Oxyma active ester mass and the appearance of the product mass indicates completion. Do not let the reaction stir overnight to avoid ester hydrolysis.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous NaHCO3​ , 5% aqueous citric acid, and brine. Validation Check: The mild citric acid wash removes excess collidine without over-protonating the pyrimidine ring, ensuring your target product remains safely in the organic layer. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Title: Pyrimidine-2-thioethyl propanoate | Sigma-Aldrich (Methyl (2S)-2-amino-3-(pyrimidin-5-yl)propanoate dihydrochloride specification)
  • Source: PeptideChemistry.
  • Title: Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.
  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL

Sources

Technical Support Center: Solubilization Strategies for Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives are ubiquitous scaffolds in the development of oncology therapeutics and kinase inhibitors. However, their planar structures and high lattice energies frequently result in poor aqueous solubility, which can derail both in vitro screening assays and in vivo bioavailability.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you overcome these physicochemical bottlenecks.

Part 1: Diagnostic Overview — The Physicochemical Barrier

Before applying a solubilization strategy, it is critical to understand the causality behind the precipitation of your drug candidate. Pyrimidines suffer from strong intermolecular hydrogen bonding and π−π stacking. When the energy required to break the crystal lattice exceeds the hydration energy provided by the aqueous medium, the compound becomes practically insoluble [1].

G A Pyrimidine Core Structure B Planar Aromaticity A->B C High Lipophilicity (LogP) A->C D Strong Pi-Pi Stacking B->D F Poor Aqueous Solubility C->F E High Crystal Lattice Energy D->E E->F

Logical flow of physicochemical properties causing poor aqueous solubility in pyrimidines.

Part 2: Actionable Troubleshooting & FAQs

FAQ 1: My pyrimidine kinase inhibitor precipitates during in vitro cell-based assays when diluted from DMSO stocks. How can I prevent this without altering the molecule?

The Causality: A rapid solvent shift from DMSO to an aqueous buffer causes supersaturation. Because the pyrimidine lacks sufficient polar surface area to interact with water, it undergoes immediate nucleation and "crashes out" of solution.

The Solution: Utilize complexing agents such as Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic internal cavity of HP- β -CD encapsulates the lipophilic pyrimidine core, while its hydrophilic exterior maintains aqueous solubility [4].

Protocol 1: Thermodynamic Solubilization via HP- β -CD Complexation

This protocol is a self-validating system designed to ensure mass balance and true thermodynamic equilibrium.

  • Matrix Preparation: Prepare a 20% (w/v) HP- β -CD solution in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Compound Addition: Add an excess amount of the solid pyrimidine candidate (e.g., 5 mg) to 1 mL of the HP- β -CD solution in a 2 mL microcentrifuge tube.

  • Equilibration: Seal the tube and place it on an orbital shaker at 37°C for 48 hours. Rationale: 48 hours ensures the system transitions from kinetic suspension to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter to remove any uncomplexed solid lattice.

  • System Validation & Quantification: Measure the UV-Vis absorbance of the filtered complex. Compare this against a standard curve of the drug fully dissolved in 100% DMSO. This validates the exact solubilized fraction and confirms that the compound is in solution, not merely suspended as nanoparticles.

FAQ 2: We are advancing a pyrazolo[3,4-d]pyrimidine to animal models, but oral bioavailability is negligible. What formulation strategy offers the highest solubility fold-increase?

The Causality: For Biopharmaceutics Classification System (BCS) Class II/IV compounds, the crystalline state is the primary barrier to absorption. By trapping the drug in an Amorphous Solid Dispersion (ASD), you disrupt the crystal lattice entirely, lowering the thermodynamic barrier to dissolution and creating a highly soluble "spring and parachute" effect.

The Solution: Formulate an ASD using hydrophilic polymers. To conserve precious API during early development, utilize a miniaturized polymer-drug microarray approach [1].

Protocol 2: Miniaturized ASD Screening via Solvent Evaporation
  • Matrix Selection: Select a panel of hydrophilic polymers (e.g., PVP, HPMC, PEG).

  • Dissolution: Dissolve the pyrimidine drug and the chosen polymer (typically a 1:3 w/w ratio) in a common volatile solvent mixture (e.g., methanol/acetone).

  • Micro-Dispensing: Use an inkjet 2D printer or acoustic liquid handler to dispense 5–10 µg of the formulation directly into a 96-well plate. Rationale: This miniaturized approach saves time-consuming synthetic yields while allowing high-throughput screening.

  • Kinetic Trapping: Evaporate the solvent under reduced pressure in a vacuum oven at 40°C for 24 hours. The rapid evaporation kinetically traps the drug in its amorphous state.

  • System Validation: Perform Powder X-Ray Diffraction (PXRD) on a scaled-up sample to confirm the absence of sharp crystalline peaks, validating the amorphous nature of the dispersion. Reconstitute the microplate wells in Simulated Gastric Fluid (SGF) to measure apparent solubility enhancement.

FAQ 3: Formulation isn't enough. Can we chemically modify the pyrimidine core to improve solubility while preserving target affinity?

The Causality: Permanent structural changes to the core often disrupt essential hydrogen bonds required for kinase binding. Instead, a transient modification (Prodrug) alters the physicochemical properties for transit, without destroying pharmacodynamics at the target site [2].

The Solution: Synthesize a prodrug by attaching an ionizable, hydrophilic promoiety. For pyrazolo[3,4-d]pyrimidines, adding a water-soluble N-methylpiperazino group linked by an O-alkyl carbamate chain drastically reduces LogP and prevents tight lattice packing, yielding up to a 600-fold improvement in solubility [2].

G A Insoluble Pyrimidine Parent Drug B Chemical Modification (O-alkyl carbamate + N-methylpiperazino) A->B C Water-Soluble Prodrug B->C D Enzymatic Hydrolysis C->D E Active Drug Release at Target Site D->E

Prodrug activation workflow for enhancing pyrazolo[3,4-d]pyrimidine solubility and delivery.

Part 3: Data Synthesis & Strategy Comparison

To assist in selecting the optimal route for your specific pyrimidine candidate, the following table summarizes the quantitative impact of various solubilization strategies based on recent pharmaceutical literature [1][2][3].

Solubilization StrategySpecific Modification / ExcipientRepresentative Pyrimidine CompoundFold-Increase in SolubilityPrimary Mechanism of Action
Prodrug Synthesis N-methylpiperazino carbamate linkerPyrazolo[3,4-d]pyrimidine dual Src/Abl inhibitor~600-fold Disruption of lattice packing & addition of an ionizable group.
Co-crystallization Glutaric acid coformer2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide18-fold (Intrinsic dissolution rate)Alteration of the thermodynamic solid state and intermolecular bonds.
Amorphous Solid Dispersion (ASD) Hydrophilic Polymer Matrix (e.g., PVP/HPMC)Pyrazolo[3,4-d]pyrimidine derivatives>10-fold Complete elimination of crystal lattice energy; kinetic trapping.
Complexation Hydroxypropyl- β -CyclodextrinSubstituted Pyrimidine weak bases5 to 50-fold Hydrophobic encapsulation shielding the lipophilic core from water.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays ACS Medicinal Chemistry Letters[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 National Center for Biotechnology Information (PMC)[Link]

Technical Support Center: Optimization of Large-Scale Production of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate. As a critical non-natural amino acid intermediate for active pharmaceutical ingredients (APIs), this molecule presents unique synthetic challenges, particularly regarding stereocontrol, pyrimidine-induced basicity, and isolation.

Section 1: Process Overview & Workflow Visualization

The large-scale production of enantiopure pyrimidin-5-yl alanine derivatives relies heavily on robust asymmetric induction. While chiral pool synthesis and enzymatic resolution are viable, the most scalable industrial workflow utilizes the asymmetric hydrogenation of a dehydroamino acid (enamide) precursor , followed by acidic deprotection and esterification.

SynthesisWorkflow A Pyrimidine-5-carbaldehyde + Methyl N-acetamidoacetate B Methyl (Z)-2-acetamido-3- (pyrimidin-5-yl)acrylate (Enamide Intermediate) A->B Condensation (Base, Solvent) C Methyl (S)-2-acetamido-3- (pyrimidin-5-yl)propanoate (>99% ee) B->C Asymmetric Hydrogenation Rh(I)-(R,R)-DuPhos, H2 D Methyl (S)-2-amino-3- (pyrimidin-5-yl)propanoate (Final API Intermediate) C->D Deprotection (HCl/MeOH, Heat)

Fig 1. Asymmetric hydrogenation workflow for Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate.

Section 2: Quantitative Process Metrics

The following table summarizes the optimized target parameters for a standard 5.0 kg enamide scale-up batch. Adhering to these metrics ensures maximum yield while preventing downstream impurity carryover.

Process StepKey ParameterTarget ValueIn-Process Control (IPC) Tolerance
Condensation Yield / Purity> 85% / > 95%Residual aldehyde < 1.0% (HPLC)
Asymmetric Hydrogenation Catalyst Loading (S/C)5000:1Conversion > 99.0%
Asymmetric Hydrogenation H₂ Pressure / Temp5.0 bar / 25 °Cee > 99.0% (Chiral SFC)
Deprotection Temp / Time40 °C / 8 hN-acetyl cleavage > 99.5%
Crystallization Overall Yield> 80%Final API Purity > 99.5%
Section 3: Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee) drop significantly during the asymmetric hydrogenation scale-up? Causality: A drop in ee during scale-up is typically caused by either catalyst poisoning or insufficient hydrogen mass transfer. Trace impurities (e.g., residual chlorides or sulfur from upstream condensation steps) can coordinate with the Rh(I) center, altering the geometry of the chiral pocket. Furthermore, if the reactor's impeller speed is too low, the reaction becomes diffusion-limited, allowing background non-selective reduction pathways to compete with the chiral induction. Solution: Implement a strict solvent degassing protocol and pass the enamide solution through a silica/scavenger resin plug prior to hydrogenation. Ensure the reactor's gas entrainment impeller is operating at optimal tip speed to maintain constant H₂ saturation in the solvent.

Q2: We observe significant racemization during the deprotection/esterification step. How can this be mitigated? Causality: The α-proton of the pyrimidin-5-yl substituted alanine is highly acidic due to the strong electron-withdrawing nature of the heteroaromatic pyrimidine ring. Under strongly basic conditions, or prolonged heating in acidic conditions, enolization occurs at the stereocenter, leading to rapid racemization. Control experiments in similar unnatural α-amino acid systems have confirmed that racemization is heavily base-mediated[1]. Solution: Strictly avoid basic conditions during workup. For deprotection, use mild methanolic HCl and strictly control the internal reactor temperature to < 40 °C to suppress the enolization pathway.

Q3: The final product exhibits poor solubility and is difficult to crystallize, often oiling out. What is the recommended isolation strategy? Causality: The pyrimidine nitrogen atoms participate in complex, unpredictable intermolecular hydrogen-bonding networks. In the free-base form, this often prevents the molecules from packing into a stable crystal lattice, resulting in amorphous oils. Solution: Isolate the product as a dihydrochloride salt by precipitating with an anti-solvent like Methyl tert-butyl ether (MTBE). Alternatively, if utilizing a chiral auxiliary route instead of hydrogenation, employing a dynamic crystallization-induced asymmetric transformation (DCAT) of an oxazolidin-5-one template has been proven to isolate a single diastereomer on a kilogram scale in 92% yield[2]. Furthermore, Group-Assisted Purification (GAP) chemistry can be leveraged to precipitate pure chiral products without the need for traditional column chromatography[3].

Section 4: Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) that act as quantitative gates; the process cannot proceed to the next step unless the IPC criteria are met.

Methodology: Large-Scale Asymmetric Hydrogenation and Deprotection

Step 1: Reactor Preparation & Substrate Loading

  • Purge a 50 L Hastelloy reactor with N₂ (3 cycles), followed by H₂ (3 cycles) to ensure a strictly inert atmosphere.

  • Charge Methyl (Z)-2-acetamido-3-(pyrimidin-5-yl)acrylate (5.0 kg, 21.2 mol) and strictly degassed Methanol (25 L).

  • Self-Validation IPC 1: Perform Karl Fischer titration on the mixture. H₂O must be < 100 ppm to prevent Rh-catalyst quenching.

Step 2: Asymmetric Hydrogenation

  • Under a positive N₂ counter-flow, add the chiral catalyst [Rh(COD)((R,R)-DuPhos)]BF₄ (3.0 g, ~0.02 mol%).

  • Pressurize the reactor to 5.0 bar with H₂ gas.

  • Set agitation to 400 rpm (gas entrainment) and maintain the internal temperature at 25 °C for 12 hours.

  • Self-Validation IPC 2: Sample 1 mL of the reaction mixture. Analyze via HPLC (Conversion must be > 99.0%) and Chiral SFC (ee must be > 99.0%). Do not proceed to Step 3 until IPC 2 is met.

Step 3: Catalyst Scavenging

  • Vent the H₂ pressure and purge the reactor with N₂.

  • Filter the reaction mixture through a 2 kg pad of Celite mixed with a thiol-functionalized silica scavenger resin to sequester the Rhodium catalyst.

  • Self-Validation IPC 3: ICP-MS analysis of the filtrate must show residual Rh levels < 10 ppm.

Step 4: Acidic Deprotection

  • Transfer the filtrate to a clean 50 L glass-lined reactor.

  • Slowly add 3M HCl in Methanol (10 L) while maintaining the temperature below 30 °C to prevent exothermic spikes.

  • Warm the mixture to 40 °C and stir for 8 hours.

  • Self-Validation IPC 4: LC-MS analysis must confirm complete removal of the N-acetyl group (absence of m/z 238[M+H]⁺) and the dominant presence of the target product (m/z 196[M+H]⁺).

Step 5: Crystallization and Isolation

  • Concentrate the mixture under reduced pressure (50 mbar, 35 °C) to a total volume of ~15 L.

  • Slowly add MTBE (20 L) over 2 hours to induce crystallization of the dihydrochloride salt.

  • Filter the white crystalline solid, wash with cold MTBE (5 L), and dry in a vacuum oven at 40 °C for 24 hours.

Section 5: References
  • Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry. 1[1]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA. 2[2]

  • Design, Synthesis, and Applications of Chiral N-2-Phenyl-2-propyl Sulfinyl Imines for Group-Assisted Purification (GAP) Asymmetric Synthesis. The Journal of Organic Chemistry. 3[3]

Sources

Technical Support Center: Overcoming Peptide Bioavailability Bottlenecks with Unnatural Amino Acids (UAAs)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide drug development. Peptides have traditionally been perceived as poor drug candidates due to unfavorable pharmacokinetic behaviors, specifically rapid proteolytic degradation and lack of membrane permeability[1]. However, the strategic incorporation of unnatural amino acids (UAAs) has emerged as a critical tool to optimize these physicochemical parameters, effectively masking peptides from proteases and facilitating cellular entry[2].

This guide is designed for researchers and application scientists to troubleshoot low bioavailability using field-proven UAA methodologies.

Section 1: Mechanistic FAQs (The "Why" and "How")

Q1: Why do canonical peptides fail in oral delivery, and how do UAAs mechanistically overcome this? A: Canonical peptides composed of the 20 natural L-amino acids fail primarily due to two factors:

  • Enzymatic Liability: They are highly susceptible to exopeptidases and endopeptidases in the gastrointestinal tract and plasma. Overall, the less native peptide character a drug candidate possesses, the more stable it is towards protease cleavage[3].

  • High Polar Surface Area (PSA): The peptide backbone contains multiple hydrogen-bond donors (amide NH groups). To cross a lipid bilayer, these groups must be desolvated—a process that requires a massive energy penalty, preventing passive diffusion.

The UAA Solution: UAAs act as a molecular disguise. For example, incorporating D-amino acids inverts the stereocenter, causing a steric clash within the active site of stereospecific human proteases. Alternatively, N-methylated amino acids replace the hydrogen-bond donating NH group with a hydrophobic methyl group. This simple substitution drastically lowers the desolvation energy, allowing the peptide to adopt lipid-compatible conformations and passively diffuse across membranes[4].

Q2: How do I select the right UAA for my specific bioavailability bottleneck? A: UAA selection must be driven by the specific pharmacokinetic failure point of your lead compound. Use the quantitative matrix below to match the bottleneck with the appropriate UAA class.

Table 1: UAA Selection Matrix for Bioavailability Bottlenecks

UAA Modification StrategyExample UAATarget BottleneckImpact on Half-life (T1/2)Impact on Permeability (Papp)Expected Oral Bioavailability (F%)
Native Peptide (Control) L-Amino AcidsBaseline< 10 mins< 0.1 × 10⁻⁶ cm/s< 1%
Stereochemical Inversion D-Amino AcidsEndopeptidase Cleavage> 120 minsNegligible change2 - 5%
Backbone N-Alkylation N-Methyl-L-LeucineH-Bonding / Permeability> 240 mins> 1.5 × 10⁻⁶ cm/s10 - 20%
Side-Chain Constraint α-Aminoisobutyric acid (Aib)Conformational Flexibility> 180 minsModerate increase5 - 10%
Beta-Amino Acids β3-Homo-alanineExopeptidase Cleavage> 300 minsNegligible change3 - 8%

Section 2: Experimental Workflows & Protocols

UAA_Workflow Start Identify Bioavailability Bottleneck Degradation Proteolytic Degradation Start->Degradation Permeability Poor Membrane Permeability Start->Permeability UAA_D Incorporate D-Amino Acids or β-Amino Acids Degradation->UAA_D Mask Cleavage Sites UAA_N Incorporate N-Methylated Amino Acids Permeability->UAA_N Mask H-Bond Donors SPPS Microwave-Assisted Fmoc-SPPS (Use COMU/Oxyma) UAA_D->SPPS UAA_N->SPPS Assay1 Microsomal Stability Assay (T1/2 > 60 min) SPPS->Assay1 Assay2 Caco-2 Permeability Assay (Papp > 1x10^-6 cm/s) SPPS->Assay2 Success Orally Bioavailable Peptide Lead Assay1->Success Assay2->Success

Workflow for diagnosing bottlenecks and incorporating UAAs to optimize peptide bioavailability.

Protocol 1: Fmoc-SPPS Incorporation of Sterically Hindered UAAs

Standard coupling protocols often fail when incorporating bulky or N-methylated UAAs. This protocol ensures high-efficiency coupling through kinetic optimization.

  • Step 1: Resin Swelling & Deprotection

    • Action: Swell the polystyrene resin in DMF for 30 mins. Deprotect with 20% Piperidine in DMF (2 x 5 mins).

    • Causality: DMF swells the polymer matrix, expanding the pores to expose reactive N-terminal sites. Piperidine acts as a base to remove the Fmoc protecting group via a β-elimination mechanism.

    • Self-Validation: Perform a Kaiser test (or Chloranil test for secondary amines). A deep blue (or green for Chloranil) color confirms the successful generation of free amines. Do not proceed if the test is negative.

  • Step 2: UAA Activation

    • Action: Dissolve 4 equivalents of the Fmoc-UAA and 4 eq of COMU in DMF. Add 8 eq of DIPEA.

    • Causality: Steric hindrance around the alpha-carbon of UAAs drastically raises the activation energy barrier for nucleophilic attack. COMU (a highly reactive uronium salt) combined with a strong base (DIPEA) rapidly forms a highly reactive active ester, preventing sluggish and incomplete couplings.

    • Self-Validation: Monitor the activation mixture; COMU solutions typically shift to a distinct yellow/orange hue upon active ester formation.

  • Step 3: Microwave-Assisted Coupling

    • Action: Transfer the activated UAA to the resin and heat to 75°C for 15 minutes using a peptide microwave synthesizer.

    • Causality: Microwave irradiation increases kinetic collision rates and disrupts localized on-resin peptide aggregation (intermolecular β-sheet formation), driving the thermodynamically hindered coupling forward.

    • Self-Validation: Perform a micro-cleavage of a 2 mg resin aliquot using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. A mass shift matching the exact mass of the desired sequence confirms successful coupling. If the uncoupled mass persists, perform a double coupling.

  • Step 4: Capping

    • Action: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes.

    • Causality: Any unreacted amines will continue to propagate in subsequent steps, creating deletion sequences that are chromatographically inseparable from the final product. Capping permanently acetylates these failure sequences, terminating their growth.

    • Self-Validation: A post-capping Chloranil test must be completely colorless, confirming 100% of unreacted secondary amines are blocked.

N_Methylation_Pathway Native Native Peptide (Exposed NH Groups) Water Aqueous Solvation Shell (High Desolvation Energy) Native->Water Modified N-Methylated Peptide (Masked NH Groups) Native->Modified UAA Incorporation (N-Methylation) Barrier Lipid Bilayer Rejection (Poor Permeability) Water->Barrier Lipophilic Increased Lipophilicity (Lower Desolvation Energy) Modified->Lipophilic Permeable Passive Transcellular Diffusion Lipophilic->Permeable

Mechanistic pathway of N-methylated unnatural amino acids enhancing passive transcellular diffusion.

Protocol 2: In Vitro Bioavailability Validation
  • Step 1: Microsomal Stability Assay

    • Action: Incubate 1 µM of the UAA-modified peptide with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) and 1 mM NADPH at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, 60, and 120 minutes.

    • Causality: HLMs contain a high concentration of Cytochrome P450 enzymes, effectively simulating first-pass hepatic metabolism to evaluate phase I stability.

    • Self-Validation: Run parallel incubations with Verapamil (rapidly degraded positive control) and Warfarin (metabolically stable negative control). If Verapamil is not degraded within 30 minutes, the HLM batch is inactive and the assay must be repeated.

  • Step 2: Caco-2 Cell Permeability Assay

    • Action: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days. Apply the peptide (10 µM) to the apical chamber and sample the basolateral chamber over 2 hours.

    • Causality: Over 21 days, Caco-2 cells spontaneously differentiate into a polarized epithelial monolayer expressing tight junctions and efflux transporters, acting as a highly accurate proxy for the human intestinal barrier.

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A pre-assay TEER value > 300 Ω·cm² confirms monolayer integrity. A significant drop in TEER post-assay indicates the peptide is cytotoxic and has ruptured the tight junctions, rendering permeability data invalid.

Section 3: Troubleshooting Guide

Issue 1: I am seeing incomplete coupling when trying to add an amino acid onto an N-methylated UAA.

  • Cause: The secondary amine of an N-methylated residue is highly sterically hindered, preventing the incoming activated amino acid from attacking the nitrogen.

  • Solution: Switch your coupling reagent. Standard HBTU/HATU is often insufficient. Use highly reactive coupling reagents like COMU or DIC/Oxyma. Additionally, employ microwave heating (75°C) or extend the coupling time to 2–4 hours. Always perform a double coupling for the residue immediately following an N-methylated UAA.

Issue 2: My peptide shows significant epimerization (diastereomer formation) after incorporating a highly activated UAA.

  • Cause: Over-activation of the UAA. When using strong bases (like DIPEA) with highly reactive coupling reagents (like COMU), the alpha-proton of the UAA becomes acidic. Abstraction of this proton leads to the formation of an oxazolone intermediate, resulting in racemization/epimerization.

  • Solution: Replace DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine (TMP). Alternatively, lower the coupling temperature to room temperature and rely on extended coupling times rather than microwave heating.

Issue 3: After incorporating multiple lipophilic UAAs to improve permeability, my peptide is now completely insoluble in aqueous buffers.

  • Cause: While masking hydrogen bonds improves permeability, it drastically increases the LogP (lipophilicity) of the peptide, causing it to aggregate and precipitate in aqueous environments (violating the solubility requirement for oral absorption)[4].

  • Solution: Employ a "chameleonic" design strategy. Balance the lipophilic UAAs by incorporating highly hydrophilic, non-canonical residues at solvent-exposed regions that do not interact with the target receptor. Incorporating small PEGylated amino acids (e.g., Fmoc-NH-PEG2-COOH) can restore aqueous solubility without sacrificing the proteolytic stability gained from the UAAs.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. acs.org. 2[2]

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. tandfonline.com. 1[1]

  • Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. nih.gov. 3[3]

  • Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. wuxiapptec.com. 4[4]

Sources

Validation & Comparative

Comparative study of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Pyrimidine-Substituted Aminoacyl-Sulfamoyl Nucleosides as Aminoacyl-tRNA Synthetase Inhibitors

Introduction: A New Frontier in Enzyme Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis: the ligation of amino acids to their cognate tRNAs.[1] This fidelity is paramount to the accurate translation of the genetic code. Their indispensable role in cellular life has made them a prime target for the development of antimicrobial agents.[2][3] A particularly potent class of inhibitors for these enzymes are the 5'-O-(N-aminoacyl)-sulfamoyl adenosines (aaSAs). These molecules are ingeniously designed as non-hydrolysable analogues of the aminoacyl-adenylate intermediate formed during the first step of the aaRS catalytic reaction.[2][4] By locking the enzyme in this intermediate state, they act as powerful bisubstrate competitive inhibitors.

However, the adenosine (purine) scaffold of traditional aaSAs is not without its drawbacks. These molecules often exhibit high polarity and a charged nature, which severely limits their ability to cross bacterial membranes.[5][6] Furthermore, they can be susceptible to chemical instability and enzymatic inactivation by bacterial resistance mechanisms.[2]

This guide provides a comparative analysis of a strategic evolution in aaRS inhibitor design: the substitution of the canonical adenine base with various pyrimidines, such as cytosine, uracil, and N3-methyluracil. This modification seeks to improve the molecular properties of the inhibitor scaffold, explore new structure-activity relationships (SAR), and potentially circumvent resistance. We will delve into the comparative efficacy of these pyrimidine analogues against both Class I and Class II aaRSs, supported by experimental data and structural insights.

Core Scaffold and Mechanism of Inhibition

The fundamental design of these inhibitors involves three key components: a nucleoside base (in this case, a pyrimidine), a ribose sugar, and an aminoacyl-sulfamoyl moiety. The sulfamoyl group creates a stable, non-hydrolysable link that mimics the high-energy phosphate bond of the natural aminoacyl-adenylate intermediate.

G cluster_inhibitor Pyrimidine Aminoacyl-Sulfamoyl Nucleoside (Inhibitor) cluster_natural Natural Intermediate I_Base Pyrimidine Base (e.g., Cytosine, Uracil) I_Ribose Ribose Sugar I_Base->I_Ribose N-glycosidic bond I_Sulfamoyl Aminoacyl-Sulfamoyl Moiety (Non-hydrolysable) I_Ribose->I_Sulfamoyl 5'-O-linkage N_Base Adenine Base N_Ribose Ribose Sugar N_Base->N_Ribose N-glycosidic bond N_Phosphate Aminoacyl-Phosphate Moiety (Hydrolysable) N_Ribose->N_Phosphate 5'-O-linkage caption General Structure of the Inhibitor Scaffold vs. Natural Intermediate

Caption: General Structure of the Inhibitor Scaffold vs. Natural Intermediate.

The inhibitory action occurs when the molecule binds to the aaRS active site, occupying the binding pockets for both ATP and the amino acid. Because the sulfamoyl linkage is resistant to hydrolysis, the catalytic cycle is halted, preventing the subsequent transfer of the amino acid to its cognate tRNA and thereby shutting down protein synthesis.

G aaRS Aminoacyl-tRNA Synthetase (Enzyme) Intermediate Aminoacyl-Adenylate Intermediate aaRS->Intermediate Step 1: Activation Blocked Inactive Enzyme-Inhibitor Complex aaRS->Blocked Binding & Inhibition ATP ATP + Amino Acid (Substrates) ATP->aaRS Charged_tRNA Aminoacyl-tRNA (Product for Protein Synthesis) Intermediate->Charged_tRNA Step 2: Transfer Inhibitor Pyrimidine Aminoacyl-Sulfamoyl Nucleoside (Inhibitor) Inhibitor->aaRS tRNA tRNA tRNA->Intermediate

Caption: Mechanism of aaRS Inhibition by Aminoacyl-Sulfamoyl Nucleosides.

Comparative Analysis: Class I vs. Class II aaRS Targets

The aaRS enzyme family is divided into two main classes, I and II, based on the architecture of their active sites. This structural divergence provides a critical basis for understanding inhibitor specificity and efficacy.

Inhibition of Class II Aminoacyl-tRNA Synthetases

Studies targeting Class II enzymes, such as Seryl-tRNA Synthetase (SerRS) and Aspartyl-tRNA Synthetase (AspRS), have revealed a distinct preference for certain pyrimidine bases.[7] The active components of natural Trojan horse antibiotics like albomycin (targeting SerRS) and a cytidine-containing microcin C analog (targeting AspRS) are themselves pyrimidine-based inhibitors that mimic the aminoacyl-adenylate intermediate.[7][8]

A comparative analysis using non-hydrolysable aminoacyl-sulfamoyl nucleosides with cytosine, uracil, and N3-methyluracil substitutions highlights a clear structure-activity relationship. For both E. coli SerRS and AspRS, the uridine-substituted compounds proved to be the least active.[8] In contrast, the cytidine analogue showed the highest activity against SerRS, while both cytosine and N3-methyluracil were highly effective against AspRS, with IC50 values in the low nanomolar range.[7]

Table 1: Comparative Inhibition of E. coli Class II aaRSs

Target Enzyme Pyrimidine Base Amino Acid IC50 (nM)
SerRS Cytosine Serine 1.1 ± 0.1[8]
Uracil Serine 16.3 ± 0.9[8]
N3-methyluracil Serine 3.2 ± 0.2[8]
AspRS Cytosine Aspartate 1.5 ± 0.3[7]
Uracil Aspartate > 50[7]

| | N3-methyluracil | Aspartate | 2.5 ± 0.4[7] |

Data sourced from in vitro aminoacylation assays.[7]

The causality for this base preference lies in the intricate interactions within the enzyme's active site. X-ray crystallography has shown that the binding of these pyrimidine congeners is modulated by structured water molecules and residues in the conserved "motif-2 loop," which is a dynamic part of the active site.[7] The C4-amino group on cytosine, for instance, appears to form favorable interactions that are absent with uracil, leading to a significant enhancement in binding affinity.[8]

Inhibition of Class I Aminoacyl-tRNA Synthetases

An investigation into Class I enzymes—specifically Leucyl- (LeuRS), Tyrosyl- (TyrRS), and Isoleucyl-tRNA Synthetases (IleRS)—demonstrated that pyrimidine substitution is also a highly effective strategy for this class.[2] In an effort to improve the drug-like properties of the parent adenosine scaffold, a series of analogues with cytosine, uracil, and N3-methyluracil bases were synthesized and tested.[2]

The results were compelling: seven of the nine synthesized pyrimidine inhibitors displayed apparent inhibition constants (Kiapp) in the low nanomolar range against their respective targets.[2] This indicates that the active sites of these Class I enzymes can accommodate pyrimidine bases without a major loss of affinity compared to the natural purine.

Table 2: Comparative Inhibition (Kiapp) of Class I aaRSs

Target Enzyme Pyrimidine Base Amino Acid Kiapp (nM)
N. gonorrhoeae LeuRS Cytosine Leucine 3.1 ± 0.2[2]
Uracil Leucine 1.5 ± 0.1[2]
N3-methyluracil Leucine 1.8 ± 0.1[2]
E. coli TyrRS Cytosine Tyrosine 1.0 ± 0.1[2]
Uracil Tyrosine 2.1 ± 0.1[2]
N3-methyluracil Tyrosine 0.9 ± 0.1[2]
E. coli IleRS Cytosine Isoleucine 21.3 ± 1.3[2]
Uracil Isoleucine 13.9 ± 0.8[2]

| | N3-methyluracil | Isoleucine | 15.3 ± 0.9[2] |

Data sourced from in vitro enzyme inhibition assays.[2]

Unlike the clear preferences seen in Class II enzymes, the SAR for Class I is more subtle. Crystallographic structures of LeuRS and TyrRS in complex with these inhibitors revealed a nuanced interplay between the pyrimidine base and the active site that defines the relative inhibitory activity.[2] This suggests that for Class I aaRSs, factors beyond simple hydrogen bonding patterns, such as the precise positioning within the active site, play a key role.

Advantage Over Purine Scaffolds: Evading Resistance

A significant advantage of modifying the nucleobase is the potential to evade natural resistance mechanisms. Bacteria often develop resistance by producing enzymes that chemically modify and inactivate antibiotics. For aaSA analogues, a known resistance pathway involves the acetylation of the α-amino group of the aminoacyl moiety by bacterial N-acetyltransferases, such as RimL and YhhY.[2]

A comparative study investigated whether the pyrimidine congeners could escape this inactivation. When tested against the N-acetyltransferase RimL, the pyrimidine-based inhibitors were found to be less susceptible to inactivation compared to their adenosine-based counterparts.[2] This finding is crucial for drug development, as it demonstrates that pyrimidine substitution can confer a "stealth" property to the inhibitor, allowing it to remain active in the presence of specific resistance enzymes.

Experimental Protocol: In Vitro Aminoacylation Assay

To ensure the trustworthiness and reproducibility of the inhibitory data presented, a self-validating experimental protocol is essential. The following is a detailed methodology for a typical in vitro aminoacylation assay used to determine the IC50 values of these inhibitors.

Objective: To measure the extent to which a pyrimidine aminoacyl-sulfamoyl nucleoside inhibits the catalytic activity of a specific aaRS enzyme.

Principle: The assay quantifies the ATP-PPi exchange reaction, which is the first step of aminoacylation. The rate of this reaction is measured by the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, catalyzed by the aaRS enzyme. The inhibitor's presence will reduce this rate.

Step-by-Step Methodology
  • Reaction Mixture Preparation:

    • Prepare a master mix containing the reaction buffer (e.g., Tris-HCl with MgCl₂, KCl), DTT (to maintain a reducing environment for enzyme stability), the specific amino acid substrate, and ATP.

    • Causality: The buffer maintains optimal pH for enzyme activity, while divalent cations like Mg²⁺ are essential cofactors for the aaRS.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the pyrimidine nucleoside inhibitor in an appropriate solvent (e.g., DMSO), followed by a final dilution in the reaction buffer.

    • Causality: A serial dilution allows for the determination of a dose-response curve, from which the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

  • Enzyme and Substrate Addition:

    • Aliquot the master mix into reaction tubes.

    • Add a fixed, predetermined concentration of the purified aaRS enzyme to each tube.

    • Add varying concentrations of the inhibitor from the dilution series. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) at the reaction temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the radiolabeled substrate, [³²P]tetrasodium pyrophosphate ([³²P]PPi).

    • Causality: The addition of [³²P]PPi is the critical step that allows for the quantification of the reverse reaction of the amino acid activation step.

  • Quenching and Analysis:

    • After a fixed incubation time (e.g., 15 minutes), quench the reaction by adding a solution of activated charcoal in perchloric acid.

    • Causality: The acidic charcoal binds the radiolabeled ATP ([³²P]ATP) product but not the free [³²P]PPi substrate.

    • Wash the charcoal pellet multiple times with water or a buffer to remove any unbound [³²P]PPi.

    • Measure the radioactivity of the charcoal pellet using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³²P]ATP formed and thus to the enzyme activity.

  • Data Analysis:

    • Plot the measured enzyme activity (CPM) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value.

G A 1. Prepare Master Mix (Buffer, Amino Acid, ATP) C 3. Add aaRS Enzyme and Inhibitor to Mix A->C B 2. Create Inhibitor Serial Dilutions B->C D 4. Pre-incubate (Allow for Binding) C->D E 5. Initiate Reaction (Add [³²P]PPi) D->E F 6. Incubate (Fixed Time & Temp) E->F G 7. Quench Reaction (Acidic Charcoal) F->G H 8. Wash & Separate (Isolate [³²P]ATP) G->H I 9. Measure Radioactivity (Scintillation Counting) H->I J 10. Plot Data & Calculate IC50 I->J

Caption: Workflow for an In Vitro Aminoacylation (ATP-PPi Exchange) Assay.

Conclusion and Future Directions for Drug Development

The comparative analysis of pyrimidine-substituted aminoacyl-sulfamoyl nucleosides demonstrates that this scaffold is a highly promising platform for the development of potent aaRS inhibitors. Key takeaways include:

  • Potency: Pyrimidine-based analogues frequently exhibit inhibitory activity in the low nanomolar range, comparable to their purine counterparts.[2]

  • Class Specificity: The structure-activity relationship is highly dependent on the target enzyme class. Class II aaRSs show a clear preference for specific pyrimidine bases like cytosine, while the interactions in Class I enzymes are more nuanced.[2][7]

  • Improved Properties: Strategic substitution of the nucleobase can be an effective method for evading specific bacterial resistance mechanisms, such as enzymatic acetylation.[2]

For drug development professionals, this research underscores the importance of rational design. The choice of the pyrimidine head group must be carefully considered in the context of the specific aaRS being targeted. Future work should focus on further optimizing these scaffolds to enhance cell permeability and oral bioavailability, potentially through prodrug strategies or by increasing lipophilicity.[5][6] Continued exploration of diverse pyrimidine substitutions, combined with structural biology, will undoubtedly pave the way for a new generation of highly selective and resilient antimicrobial agents.

References

  • Nautiyal, M., et al. (2019). Synthesis and Biological Evaluation of Lipophilic Nucleoside Analogues as Inhibitors of Aminoacyl-tRNA Synthetases. Antibiotics, 8(4), 180. Available at: [Link]

  • De Graef, S., et al. (2020). Structural insights into the binding of natural pyrimidine-based inhibitors of class II aminoacyl-tRNA synthetases. Lirias. Available at: [Link]

  • Nautiyal, M., et al. (2019). Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. European Journal of Medicinal Chemistry, 173, 154-166. Available at: [Link]

  • De Graef, S., et al. (2019). Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases. ACS Chemical Biology, 15(1), 123-132. Available at: [Link]

  • Nautiyal, M., et al. (2019). Synthesis and Biological Evaluation of Lipophilic Nucleoside Analogues as Inhibitors of Aminoacyl-tRNA Synthetases. PMC. Available at: [Link]

  • O'Rourke, T. W., et al. (2016). Design, synthesis, and biological evaluation of α-hydroxyacyl-AMS inhibitors of amino acid adenylation enzymes. PubMed. Available at: [Link]

  • Van Aerschot, A. (2019). Synthesis and Biological Evaluation of Lipophilic Nucleoside Analogues as Inhibitors of Aminoacyl-tRNA Synthetases. MDPI. Available at: [Link]

  • Hale, M. R., et al. (2011). Aminoacyl-tRNA Synthetase Inhibitors as Potent and Synergistic Immunosuppressants. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. MDPI. Available at: [Link]

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Safety Operating Guide

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Operational Context & Hazard Profile

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is an unnatural amino acid derivative widely utilized in peptide synthesis and advanced drug discovery. Commercially, it is most frequently encountered as a hydrochloride salt (CAS: 1809144-70-4) to improve its stability and solubility.

From a waste management perspective, this compound presents specific logistical challenges. The pyrimidine ring contains basic nitrogen atoms that can interact unpredictably with environmental biological systems, while the methyl ester moiety is susceptible to hydrolysis, potentially altering local pH in aquatic environments. Because of these structural characteristics, drain disposal is strictly prohibited. The compound must be managed under rigorous chemical waste segregation protocols to prevent unwanted exothermic reactions with incompatible substances, such as strong oxidizers or concentrated mineral acids[1].

The Causality of Waste Segregation

Proper segregation is not merely a regulatory formality; it is a fundamental chemical safety mechanism. Mixing incompatible waste streams can lead to pressurization, gas evolution, or fire[2].

For Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate, the disposal pathway is entirely dictated by its chemical state:

  • The Free Base Form: If the compound is used as a free base, the resulting liquid waste must be classified as Non-Halogenated Organic Waste [1].

  • The Hydrochloride (HCl) Salt Form: If the HCl salt is used, the presence of chloride ions fundamentally alters the waste profile. This must be strictly segregated into the Halogenated Organic Waste stream[1]. Incinerating halogenated waste under non-halogenated protocols can result in the release of highly toxic, corrosive dioxins into the atmosphere.

  • Solid Waste: Unused powders, contaminated weigh boats, and personal protective equipment (PPE) must be isolated from liquids to prevent partial dissolution and subsequent leaking[3].

G Start Waste Generation: Methyl (S)-2-amino-3- (pyrimidin-5-yl)propanoate State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction Solution) State->Liquid DispSolid Double-bagged in Clear Plastic & Labeled Solid->DispSolid Salt Chemical Form? Liquid->Salt FreeBase Free Base (Non-Halogenated) Salt->FreeBase HClSalt HCl Salt (Halogenated) Salt->HClSalt DispLiqNH Non-Halogenated Organic Waste Stream FreeBase->DispLiqNH DispLiqH Halogenated Organic Waste Stream HClSalt->DispLiqH Incineration Licensed Incineration Facility DispSolid->Incineration DispLiqNH->Incineration DispLiqH->Incineration

Decision matrix for the segregation and disposal of pyrimidine-derivative chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure compliance with OSHA's Laboratory Standard (29 CFR 1910.1450)[4].

Phase 1: Containment and Collection
  • Select Compatible Containers: Utilize high-density polyethylene (HDPE) or glass carboys for liquid waste. Self-Validation Check: Do not use metal containers if disposing of the HCl salt form; residual acidity will corrode the metal, leading to structural failure and leaks[5].

  • Volume Management: Fill liquid waste containers to a strict maximum of 90% capacity[3]. Causality: Leaving 10% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing the container from over-pressurizing and rupturing during transport[3].

  • Solid Waste Packaging: Dry waste (e.g., contaminated gloves, paper towels, and empty vials) must be double-bagged in clear, heavy-duty plastic bags[3]. Causality: Double-bagging provides a fail-safe against puncture wounds from sharp plastic or glass shards.

Phase 2: Labeling and Satellite Accumulation
  • Accurate Labeling: Attach a standardized Hazardous Waste tag immediately upon adding the first drop of waste to the container[1]. Write the full chemical name: "Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate". Self-Validation Check: Verify that no abbreviations, structural diagrams, or trade names are used, as these violate EPA/RCRA transportation guidelines[3].

  • Secure Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant plastic tray)[3]. Keep the container tightly sealed at all times unless actively adding waste[1].

Phase 3: Decontamination of Empty Containers
  • Triple-Rinsing: Chemical containers that have been emptied of their contents are not immediately safe for standard trash. The container must be triple-rinsed with a compatible solvent (e.g., methanol or water)[6].

  • Rinsate Capture: Collect all rinsate and deposit it into the appropriate liquid hazardous waste stream[6].

  • Defacing: Once air-dried, thoroughly deface the original chemical label with a thick marker to indicate the container is decontaminated, then dispose of the glass/plastic appropriately[5].

Quantitative Data & Safety Parameters

Table 1: Waste Segregation Limits & Parameters

ParameterSpecification LimitOperational Rationale
Max Container Fill Volume 90% Total CapacityPrevents hydrostatic rupture from thermal vapor expansion[3].
Max Container Weight < 35 lbs (15.8 kg)Ensures safe ergonomic handling by EHS technicians during pickup[1].
Halogen Threshold (HCl Salt) > 1% Halogen contentTriggers mandatory routing to the Halogenated Waste Stream[1].
Secondary Containment 110% of largest containerCaptures total volume in the event of catastrophic primary container failure[7].

Table 2: Required PPE for Handling & Disposal

PPE CategorySpecificationProtection Mechanism
Gloves Nitrile (Minimum 4 mil thickness)Provides chemical resistance against ester hydrolysis products and mild organic solvents[2].
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosolized powders or liquid splashes during waste transfer[2].
Body Protection Flame-resistant Lab CoatShields skin from localized spills and prevents contamination of street clothing[2].

References

  • Sigma-Aldrich / MilliporeSigma. Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride Product Catalog & CAS Data. Retrieved April 2, 2026.

  • University of Illinois Division of Research Safety. Chemical Waste Accumulation and Segregation Procedures. Retrieved April 2, 2026. 1

  • Duke Kunshan University Environmental Health and Safety. Hazardous Waste Management and Labeling Guidelines. Retrieved April 2, 2026. 3

  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures & Empty Container Management. Retrieved April 2, 2026. 6

  • TRADESAFE. Lab Safety Rules & Hazards: OSHA 29 CFR 1910.1450 Compliance. Retrieved April 2, 2026. 4

Sources

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